CDKI-83
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O3S2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27) |
InChI Key |
SSEDQERECATUBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDKI83; CDKI-83; CDKI 83. |
Origin of Product |
United States |
Foundational & Exploratory
CDKI-83: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDKI-83 is a potent, small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and secondary activity against CDK1.[1][2][3] Its mechanism of action centers on the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK9, this compound disrupts transcriptional regulation, leading to the downregulation of key anti-apoptotic proteins.[1] Concurrently, its inhibition of CDK1 results in a G2/M phase cell cycle arrest.[1] This dual mechanism of targeting both transcriptional machinery and cell cycle progression makes this compound a compound of interest in oncology research. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, and outlines the experimental methodologies used in its characterization.
Introduction to this compound
This compound, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a novel pyrimidine-based compound identified as a potent inhibitor of CDKs.[1] Cyclin-dependent kinases are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and gene transcription.[4] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in various human tumor cell lines.[1][2]
Core Mechanism of Action
The anti-tumor activity of this compound is attributed to its combined inhibition of CDK9 and CDK1, leading to a synergistic effect on cancer cells.
Inhibition of CDK9 and Transcriptional Suppression
This compound is a nanomolar inhibitor of CDK9.[1] CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[1] This phosphorylation event is a critical step in the transition from abortive to productive transcriptional elongation.
By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at Ser2.[1] This leads to a global suppression of transcription, with a particularly profound effect on genes with short-lived mRNAs that encode for proteins crucial for cancer cell survival. Notably, this compound treatment results in the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2.[1] The depletion of these survival factors sensitizes cancer cells to apoptosis.
Inhibition of CDK1 and Cell Cycle Arrest
This compound also targets CDK1, the primary engine of mitosis, albeit with a lower potency than CDK9.[3] CDK1, in complex with Cyclin B, drives the G2 to M phase transition of the cell cycle. One of the key substrates of the CDK1/Cyclin B complex is the protein phosphatase 1α (PP1α). Phosphorylation of PP1α at threonine 320 (Thr320) is a marker of CDK1 activity.
Treatment with this compound leads to a significant reduction in the phosphorylation of PP1α at Thr320, indicating the inhibition of CDK1 activity.[1] This inhibition results in the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from undergoing mitosis and further proliferation.[1]
Induction of Apoptosis
The combined effect of transcriptional suppression and cell cycle arrest culminates in the induction of apoptosis. The downregulation of Mcl-1 and Bcl-2, coupled with the G2/M arrest, creates an intracellular environment that favors programmed cell death. The induction of apoptosis by this compound has been confirmed by the observation of activated caspase-3, positive Annexin V/PI staining, and an accumulation of cells in the sub-G1 phase of the cell cycle.[1][2]
Quantitative Data
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
Data sourced from Liu et al. (2012) as presented on ResearchGate.[3]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Human Ovarian Cancer | <1 |
| Various Human Tumor Cell Lines | - | <1 |
GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. Data sourced from Liu et al. (2012) and MedKoo Biosciences.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are generalized methodologies based on the abstract of the primary research by Liu et al. (2012) and standard laboratory techniques.
Cell Lines and Culture
Human tumor cell lines, such as the A2780 human ovarian cancer cell line, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative activity of this compound.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added.
-
The absorbance is measured using a microplate reader.
-
The GI50 values are calculated from the dose-response curves.
-
Cell Cycle Analysis
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Cells are treated with this compound or a vehicle control for a specific duration (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A to degrade RNA.
-
Cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).
-
The DNA content is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assays
-
Annexin V/PI Double Staining:
-
Objective: To detect and quantify early and late apoptotic cells.
-
Methodology:
-
Cells are treated with this compound as described above.
-
Collected cells are washed and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
-
-
-
Caspase-3 Activity Assay:
-
Objective: To measure the activity of a key executioner caspase in apoptosis.
-
Methodology:
-
Cell lysates are prepared from this compound-treated and control cells.
-
The protein concentration of the lysates is determined.
-
The lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.
-
Caspase-3 activity is calculated and normalized to the protein concentration.
-
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins.
-
Methodology:
-
Cells are treated with this compound and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, phospho-PP1α Thr320, Mcl-1, Bcl-2, and a loading control like β-actin).
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of this compound against specific CDKs.
-
Methodology:
-
Recombinant human CDK/cyclin complexes are used.
-
The kinase reactions are typically performed in a buffer containing ATP and a suitable substrate (e.g., a peptide or protein).
-
This compound is added at various concentrations.
-
The kinase activity is measured by quantifying the incorporation of 32P from [γ-32P]ATP into the substrate or by using a non-radioactive method such as a luminescence-based assay.
-
The Ki values are calculated from the dose-inhibition curves.
-
Conclusion
This compound is a dual inhibitor of CDK9 and CDK1 that exhibits potent anti-proliferative and pro-apoptotic activity in cancer cells. Its mechanism of action, involving the concurrent disruption of transcriptional regulation and cell cycle progression, provides a strong rationale for its further investigation as a potential anti-cancer agent. The data presented in this whitepaper summarize the current understanding of this compound's mode of action, though further studies, including in vivo efficacy and safety assessments, would be necessary to fully evaluate its therapeutic potential.
References
CDKI-83: A Technical Overview of a Novel CDK9 Inhibitor for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Specifically, CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, is essential for transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the expression of many genes, including those encoding short-lived anti-apoptotic proteins that are crucial for the survival of cancer cells. Inhibition of CDK9 offers a promising strategy to selectively induce apoptosis in malignant cells.
This technical guide provides an in-depth overview of CDKI-83, a novel and potent small molecule inhibitor targeting CDK9. The document details its mechanism of action, quantitative inhibitory and anti-proliferative data, and the experimental protocols used for its characterization.
Compound Profile: this compound
This compound is a pyrimidine-based compound with the chemical name 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile.[1] It has been identified as a potent, nanomolar inhibitor of CDK9.[1]
Preclinical Data for this compound
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of CDK9/Cyclin T1 and also shows activity against CDK1/Cyclin B. Its selectivity was assessed against a panel of other cyclin-dependent kinases. The inhibitory constant (Ki) values are summarized in the table below.
| Kinase Target | Ki (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D | 290 |
| CDK7/Cyclin H | 405 |
| Data sourced from in vitro kinase assays. |
Further screening revealed that this compound is highly selective, showing no significant activity against Protein Kinase A, B, C, CaMKII, PDGFβ, or MAPK at a concentration of 5 μM.
In Vitro Anti-proliferative and Cellular Activity
This compound exhibits potent anti-proliferative effects across human tumor cell lines and effectively induces apoptosis in the A2780 human ovarian cancer cell line.[1]
| Cell Line | Assay Type | Result |
| Various Human Tumor Cells | Anti-Proliferation (GI50) | < 1 µM |
| A2780 (Ovarian Cancer) | Apoptosis Induction | Induces apoptosis, confirmed by activated caspase-3 and Annexin V/PI staining.[1] |
| A2780 (Ovarian Cancer) | Cell Cycle Analysis | Causes cell cycle arrest in the G2/M phase.[1] |
| A2780 (Ovarian Cancer) | Mechanism Markers | - Reduces phosphorylation of RNAPII (Ser-2). - Reduces phosphorylation of PP1α (Thr320). - Downregulates Mcl-1 and Bcl-2 proteins.[1] |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism involving the inhibition of both CDK9 and CDK1.[1]
-
CDK9 Inhibition & Transcriptional Suppression: By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II at the Serine 2 position of its C-terminal domain. This suppression of transcriptional elongation leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby priming cancer cells for apoptosis.[1]
-
CDK1 Inhibition & Cell Cycle Arrest: Inhibition of CDK1 by this compound leads to a reduction in the phosphorylation of Protein Phosphatase 1α (PP1α) at Threonine 320. This disruption in CDK1 signaling results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1]
This combined action of inducing transcriptional stress and causing cell cycle arrest leads to the effective induction of apoptosis in cancer cells.[1]
Experimental Protocols & Workflows
The characterization of this compound involves several key in vitro assays. The following sections detail representative protocols for these experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Protocol:
-
Reaction Setup: Prepare a kinase reaction mixture in a 384-well plate containing the specific kinase (e.g., CDK9/T1), its substrate (e.g., a peptide derived from RNAPII CTD), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of this compound or control vehicle (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add a Kinase Detection Reagent, which converts the ADP generated into ATP, and then catalyzes a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the Ki or IC50 value by fitting the data to a dose-response curve.
References
The Role of CDKI-83 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDKI-83 is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs) with significant anti-proliferative activity. This technical guide provides an in-depth overview of the role of this compound in inducing cell cycle arrest, with a primary focus on its effects on the G2/M phase transition. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors in oncology and related fields.
Introduction
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as attractive targets for anti-cancer drug development. This compound is a small molecule inhibitor that has demonstrated potent inhibitory activity against CDK9 and CDK1, key regulators of transcription and mitotic entry, respectively. This dual inhibition leads to a robust cell cycle arrest at the G2/M checkpoint and subsequent induction of apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) |
| CDK9/cyclin T1 | 21 |
| CDK1/cyclin B | 72 |
| CDK2/cyclin E | 232 |
| CDK4/cyclin D1 | 290 |
| CDK7/cyclin H | 405 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Human Ovarian Cancer | < 1 |
GI50 is the concentration of this compound that causes 50% growth inhibition.
Table 3: Effect of this compound on Cell Cycle Distribution in A2780 Cells
| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 55.2 | 28.1 | 16.7 |
| This compound (0.5 µM) | 45.8 | 15.3 | 38.9 |
Data obtained by flow cytometry analysis of propidium iodide-stained cells.
Signaling Pathways
This compound exerts its effect on the cell cycle primarily through the inhibition of CDK9 and CDK1. The following diagram illustrates the proposed signaling pathway leading to G2/M arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in cell cycle arrest.
Cell Culture and Drug Treatment
-
Cell Line: A2780 human ovarian cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration (e.g., 0.5 µM for cell cycle analysis). An equivalent concentration of DMSO should be used as a vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
-
Procedure:
-
Seed A2780 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Western Blot Analysis
This protocol is for detecting the levels of total and phosphorylated proteins involved in the this compound signaling pathway.
-
Reagents:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat A2780 cells with this compound or DMSO.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Table 4: Primary Antibodies for Western Blotting
| Target Protein | Host | Recommended Dilution |
| Phospho-RNA Polymerase II (Ser2) | Rabbit | 1:1000 |
| Total RNA Polymerase II | Mouse | 1:1000 |
| Phospho-PP1α (Thr320) | Rabbit | 1:1000 |
| Total PP1α | Mouse | 1:1000 |
| Mcl-1 | Rabbit | 1:1000 |
| Bcl-2 | Mouse | 1:1000 |
| β-actin (Loading Control) | Mouse | 1:5000 |
In Vitro Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on CDK1 and CDK9 activity.
-
Reagents and Materials:
-
Recombinant human CDK1/cyclin B and CDK9/cyclin T1
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate:
-
For CDK1: Histone H1 (1 mg/mL)
-
For CDK9: GST-tagged C-terminal domain (CTD) of RNA Polymerase II
-
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto P81 paper and wash with phosphoric acid to remove unincorporated ATP.
-
Quantify the amount of incorporated 32P using a scintillation counter.
-
Calculate the Ki value from the dose-response curve.
-
Conclusion
This compound effectively induces G2/M cell cycle arrest and apoptosis in cancer cells through the dual inhibition of CDK9 and CDK1. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the mechanism of action and therapeutic potential of this compound. The detailed methodologies and visual representations of the signaling pathways and experimental workflows are intended to facilitate the design and execution of future research in this area. As our understanding of the intricate roles of CDKs in cancer progresses, targeted inhibitors like this compound hold significant promise for the development of novel and effective anti-cancer therapies.
The Effect of CDKI-83 on RNA Polymerase II Phosphorylation: A Technical Guide
This technical guide provides an in-depth analysis of the effects of CDKI-83, a cyclin-dependent kinase (CDK) inhibitor, on the phosphorylation of RNA Polymerase II (RNAPII). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of CDK inhibitors and their therapeutic potential.
Introduction to RNA Polymerase II and C-Terminal Domain Phosphorylation
RNA Polymerase II is the key enzyme responsible for transcribing all protein-coding genes and many non-coding RNAs in eukaryotes.[1] The largest subunit of RNAPII, Rpb1, possesses a unique C-terminal domain (CTD) composed of tandem repeats of the heptapeptide consensus sequence Tyr¹-Ser²-Pro³-Thr⁴-Ser⁵-Pro⁶-Ser⁷.[1][2] The number of these repeats varies among species, with 52 repeats found in vertebrates.[1][2]
The CTD acts as a dynamic scaffold for the recruitment of various factors involved in transcription, RNA processing, and chromatin modification.[2][3] The function of the CTD is tightly regulated by a series of post-translational modifications, most notably the phosphorylation of serine, threonine, and tyrosine residues within the heptad repeat.[1][2] The phosphorylation state of the CTD changes dynamically throughout the transcription cycle, orchestrating the recruitment and release of different protein complexes.
The key phosphorylation events and the associated kinases include:
-
Serine 5 (Ser5) phosphorylation: This modification is enriched at the promoter-proximal region of genes and is crucial for transcription initiation and the recruitment of the 5' capping enzyme.[4] CDK7, a component of the general transcription factor TFIIH, is the primary kinase responsible for Ser5 phosphorylation.[1][5]
-
Serine 2 (Ser2) phosphorylation: As RNAPII transitions from initiation to elongation, Ser5 phosphorylation levels decrease, while Ser2 phosphorylation increases towards the 3' end of the gene.[1] This modification is critical for productive transcription elongation and the recruitment of splicing and 3'-end processing factors.[3] The primary kinase responsible for Ser2 phosphorylation is CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[1][2] CDK12 and CDK13 also contribute to Ser2 phosphorylation, particularly for a subset of genes.[1][6][7]
-
Serine 7 (Ser7) phosphorylation: This modification is also important for transcription initiation and is catalyzed by CDK7.[1]
-
Threonine 4 (Thr4) phosphorylation: This modification is involved in histone mRNA 3'-end formation and is mediated by CDK9.[1][2]
The dynamic interplay of these phosphorylation events, often referred to as the "CTD code," ensures the proper coordination of transcription with co-transcriptional RNA processing.
This compound: A Potent Cyclin-Dependent Kinase Inhibitor
This compound is a potent, small-molecule inhibitor of cyclin-dependent kinases.[8][9] It has demonstrated effective anti-proliferative activity in various human tumor cell lines.[8][9] Mechanistic studies have revealed that this compound is a potent inhibitor of CDK9.[8][10] It also exhibits inhibitory activity against CDK1.[8][10]
The chemical name for this compound is 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile.[8]
Mechanism of Action: this compound's Impact on RNAPII Phosphorylation
The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of CDK9.[8] By inhibiting CDK9, this compound directly interferes with the phosphorylation of the RNAPII CTD at the Serine 2 position.[8] This reduction in Ser2 phosphorylation has profound consequences for transcription, particularly for genes with short-lived mRNA transcripts, including many anti-apoptotic proteins.
The key effects of this compound on RNAPII phosphorylation and transcription are:
-
Reduced Ser2 Phosphorylation: Inhibition of CDK9 by this compound leads to a significant decrease in the level of Ser2 phosphorylation on the RNAPII CTD.[8]
-
Inhibition of Transcription Elongation: As Ser2 phosphorylation is critical for productive transcription elongation, its reduction by this compound leads to a stall in transcription.
-
Downregulation of Anti-Apoptotic Proteins: The inhibition of transcription elongation disproportionately affects the expression of genes with rapid mRNA turnover, such as the anti-apoptotic proteins Mcl-1 and Bcl-2.[8] The downregulation of these key survival proteins sensitizes cancer cells to apoptosis.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in human cancer cells, as evidenced by the activation of caspase-3 and an increase in the sub-G1 cell population.[8]
The combined inhibition of CDK9 and CDK1 is thought to contribute to the effective induction of apoptosis by this compound.[8]
Quantitative Data on this compound Activity
The inhibitory potency of this compound against a panel of cyclin-dependent kinases has been determined through in vitro kinase assays. Additionally, its anti-proliferative activity has been assessed in various human tumor cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Kᵢ (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
| CDK7/H | >10-fold less active |
| (Data sourced from in vitro kinase activity assays)[10] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A2780 | Human Ovarian Cancer | < 1 |
| Various Human Tumor Cell Lines | - | < 1 |
| (Data sourced from anti-proliferative assays)[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of compounds like this compound on RNA Polymerase II phosphorylation.
This protocol is used to detect and quantify the levels of specific phosphorylated forms of RNAPII in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for total RNAPII, p-RNAPII (Ser2), and p-RNAPII (Ser5).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[11][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser2) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step as described above.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated RNAPII to total RNAPII or a loading control like GAPDH.
This protocol is used to determine the genomic locations of different phosphorylated forms of RNAPII.
Materials:
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and nuclear lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Primary antibodies for p-RNAPII (Ser2), p-RNAPII (Ser5), and total RNAPII.
-
Protein A/G magnetic beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq).
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[15]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.[15][16]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin with a specific antibody (e.g., anti-p-RNAPII Ser2) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.[16]
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene regions or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the specific RNAPII form.[17][18]
This protocol is used to directly measure the inhibitory effect of this compound on the activity of purified CDK9.
Materials:
-
Purified active CDK9/cyclin T1 complex.
-
GST-tagged RNAPII CTD substrate.[19]
-
Kinase reaction buffer.
-
[γ-³²P]ATP.
-
This compound at various concentrations.
-
SDS-PAGE gels and running buffer.
-
Phosphorimager or autoradiography film.
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, purified CDK9/cyclin T1, and the GST-CTD substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a DMSO control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Visualization: Separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated GST-CTD.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Calculate the IC₅₀ value for this compound.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of RNAPII CTD phosphorylation and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of RNAPII phosphorylation.
Caption: Logical relationship of this compound's mechanism of action leading to apoptosis.
References
- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the C-terminal domain of RNA polymerase II plays central roles in the integrated events of eucaryotic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - PL [thermofisher.com]
- 15. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. RNA polymerase II ChIP-seq—a powerful and highly affordable method for studying fungal genomics and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNAPol-ChIP: a novel application of chromatin immunoprecipitation to the analysis of real-time gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two Cyclin-Dependent Kinases Promote RNA Polymerase II Transcription and Formation of the Scaffold Complex - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis of CDKI-83 binding to CDK9
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells. CDKI-83 has been identified as a potent inhibitor of CDK9. This document provides a comprehensive technical overview of the structural and quantitative aspects of the this compound-CDK9 interaction. It includes a summary of binding affinity data, a putative structural binding model based on the inhibitor's chemical class, and detailed protocols for key experimental assays used to characterize such interactions, including in vitro kinase assays, X-ray crystallography, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
The Role of CDK9 in Transcriptional Regulation
CDK9, in partnership with its primary regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] The activity of P-TEFb is essential for the transition from abortive to productive transcriptional elongation. This is achieved through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as the phosphorylation of negative elongation factors like DSIF and NELF, which causes their dissociation from the transcription complex.[2][4][5]
The majority of cellular P-TEFb is kept in an inactive state, sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex with proteins such as HEXIM1.[6] Upon receiving appropriate cellular signals, P-TEFb is released and recruited to gene promoters by transcription factors like BRD4, where it can then activate RNAP II.[6] Given its crucial role in transcribing genes essential for cell survival, including anti-apoptotic proteins, CDK9 has become a significant target for cancer therapeutics.[2][5]
Quantitative Analysis of this compound Inhibition
This compound, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a potent inhibitor of CDK9.[7] Its inhibitory activity has been quantified against a panel of cyclin-dependent kinases, demonstrating significant selectivity for CDK9. The data highlights this compound as a nanomolar inhibitor of CDK9/T1, with progressively weaker activity against other cell cycle-related CDKs.[7]
| Kinase Target | Ki (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
| CDK7/H | 405 |
| Table 1: Inhibitory constants (Ki) of this compound against a panel of cyclin-dependent kinases. Data is representative of two independent experiments.[7] |
Structural Basis of CDK9 Inhibition by this compound
While a specific co-crystal structure of this compound bound to CDK9 is not publicly available, a putative binding mode can be inferred from the structures of CDK9 in complex with other inhibitors sharing the same phenylamino-pyrimidine scaffold.[5]
The ATP-binding site of CDK9 is located in the cleft between the N- and C-terminal lobes of the kinase.[8] Key features of this pocket include:
-
Hinge Region: A flexible loop connecting the two lobes, which forms critical hydrogen bonds with ATP or inhibitors. Residue Cysteine 106 (Cys106) is a key hydrogen bond donor and acceptor in this region.[4][6]
-
Gatekeeper Residue: Phenylalanine 103 (Phe103) controls access to a deeper hydrophobic pocket.[6]
-
Glycine-Rich Loop (G-loop): This loop positions the phosphate groups of ATP and can change conformation upon inhibitor binding.[5][8]
Based on its structure, this compound is predicted to bind in the ATP pocket as follows:
-
The pyrimidine ring and its 2-amino linker likely form two or more hydrogen bonds with the backbone of Cys106 in the hinge region, mimicking the interaction of the adenine ring of ATP.
-
The thiazole and phenyl rings are positioned to make hydrophobic and van der Waals contacts with residues within the pocket, including the gatekeeper Phe103 and Leu156.[6]
-
The morpholinosulfonylphenyl moiety can extend towards the solvent-exposed region, potentially forming additional interactions that enhance binding affinity and selectivity.
Detailed Experimental Protocols
Characterizing the binding of an inhibitor like this compound to its target CDK9 requires a suite of robust biochemical and biophysical assays.
In Vitro Kinase Activity Assay
This protocol describes a luminescence-based assay to determine the IC50 value of an inhibitor. The assay measures the amount of ADP produced, which correlates with kinase activity.
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute to a 4X final assay concentration in the appropriate kinase buffer.
-
Plate Setup: Add 2.5 µL of the 4X inhibitor solution to triplicate wells of a multi-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[9]
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate mix containing CDK9/Cyclin T1 and a suitable substrate (e.g., a peptide derived from the RNAP II CTD) in kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[10]
-
Add 5 µL of the 2X Kinase/Substrate mix to each well.
-
-
Initiation: Prepare a 4X ATP solution. Add 2.5 µL of the 4X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60-120 minutes.[10][11]
-
Detection (ADP-Glo™ Protocol):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to the DMSO control and fit the data to a dose-response curve to calculate the IC50 value.
X-Ray Crystallography Protocol
This protocol outlines the steps to determine the three-dimensional structure of the CDK9-CDKI-83 complex.
Methodology:
-
Protein Expression and Purification:
-
Co-express human CDK9 and Cyclin T1 proteins, often using a baculovirus/insect cell system for proper folding and post-translational modifications.
-
Purify the CDK9/Cyclin T1 complex using a multi-step chromatography approach (e.g., affinity, ion exchange, and size-exclusion chromatography) to achieve high homogeneity.
-
-
Complex Formation: Incubate the purified CDK9/Cyclin T1 complex with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.
-
Crystallization:
-
Data Collection:
-
Data Processing:
-
Integrate the diffraction spot intensities and determine the unit cell dimensions and space group of the crystal.[12]
-
-
Structure Solution:
-
Model Building and Refinement:
-
Calculate an initial electron density map. Manually build the model of this compound into the corresponding difference density in the ATP-binding pocket.
-
Perform iterative cycles of computational refinement and manual model rebuilding to improve the fit of the atomic model to the experimental X-ray data.[12][13]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[15][16]
Methodology:
-
Sample Preparation:
-
Dialyze the purified CDK9/Cyclin T1 protein and dissolve this compound in the exact same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Degas both the protein and inhibitor solutions thoroughly.
-
-
Instrument Setup:
-
Load the CDK9/Cyclin T1 solution (the "macromolecule") into the sample cell of the calorimeter (typically ~200 µL).[16]
-
Load the this compound solution (the "ligand") into the injection syringe (typically ~40 µL) at a concentration 10-20 times that of the protein.[16]
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections (e.g., 2 µL each) of the this compound solution into the sample cell while stirring.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.[17]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface, allowing for the determination of kinetic parameters (kon, koff) and binding affinity (KD).[19][20]
Methodology:
-
Surface Preparation:
-
Immobilize the CDK9/Cyclin T1 protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract bulk refractive index changes.
-
-
Assay Setup:
-
Prepare a series of concentrations of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+ buffer, often containing a small percentage of DMSO to aid solubility).
-
-
Binding Measurement (Kinetics):
-
Association: Inject a specific concentration of this compound over the protein and reference flow cells for a set period, monitoring the increase in the SPR signal (measured in Response Units, RU) as the inhibitor binds.
-
Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the target.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) if necessary to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Repeat the binding cycle for each concentration of this compound.
-
Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) as koff / kon.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. rcsb.org [rcsb.org]
- 15. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 17. Khan Academy [khanacademy.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CDKI-83: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of CDKI-83, a potent, dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1). This compound has demonstrated significant anti-proliferative activity in various human tumor cell lines, positioning it as a promising candidate for further anti-cancer drug development. This guide details the discovery, synthesis, mechanism of action, and key biological data associated with this compound. It also includes detailed experimental protocols for the assays used to characterize its activity.
Discovery and Synthesis
This compound, with the chemical name 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, was identified as a potent CDK9 inhibitor through the optimization of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives.[1][2]
Synthesis
While a detailed, step-by-step protocol is not publicly available, the synthesis of this compound has been described.[1][2] The core pyrimidine structure is formed via the condensation of two key intermediates:
-
1-(4-(morpholinosulfonyl)phenyl)guanidine
-
3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile
This reaction, common in the synthesis of pyrimidine-5-carbonitrile derivatives, involves the formation of the pyrimidine ring from a guanidine derivative and a substituted acrylonitrile, yielding the final this compound compound.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent and dual inhibition of CDK9 and CDK1, key regulators of transcription and cell cycle progression, respectively.[3]
Inhibition of CDK9 and Transcription
CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex is crucial for the transition from abortive to productive transcription elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2). This compound potently inhibits CDK9, leading to a reduction in RNAPII Ser2 phosphorylation.[3] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby promoting apoptosis in cancer cells.[3]
Inhibition of CDK1 and Cell Cycle Progression
CDK1, complexed with Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest in the G2/M phase.[3] This arrest prevents cancer cells from proceeding into mitosis, ultimately contributing to the compound's anti-proliferative effects. The combined inhibition of both transcription and cell cycle progression results in a potent induction of apoptosis.[3]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against several key cyclin-dependent kinases, demonstrating its potency for CDK9 and CDK1. Its anti-proliferative effects have also been measured across various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Ki (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
| Data sourced from Liu et al. (2012).[3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Lines | GI50 (µM) |
| Human Tumor Cell Lines (Panel) | < 1 |
| GI50 is the concentration required to inhibit cell growth by 50%. Data sourced from Liu et al. (2012).[3] |
Note: Specific pharmacokinetic and pharmacodynamic data for this compound are not publicly available at this time.
Experimental Protocols and Workflow
The characterization of this compound's anti-cancer properties involves a series of standard in vitro assays. The general workflow for evaluating a compound like this compound is depicted below, followed by detailed representative protocols.
Anti-proliferative Activity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells (e.g., A2780 human ovarian cancer cells)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of growth inhibition versus drug concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for a specified time (e.g., 48 hours).
-
Harvest approximately 1-5 x 105 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis and harvest 1-5 x 106 cells.
-
Resuspend cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine protein concentration of the lysate and normalize samples to equal protein content (e.g., 50-200 µg per assay).
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample in a 96-well plate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 106 cells.
-
Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.
-
Add 400 µL of PI staining solution and mix well.
-
Analyze the samples by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound is a novel and potent dual inhibitor of CDK9 and CDK1. Its ability to concurrently inhibit transcription of key survival proteins and halt cell cycle progression provides a powerful two-pronged attack on cancer cell proliferation. The nanomolar potency against its primary targets and sub-micromolar anti-proliferative activity in tumor cells underscore its potential as a lead compound for the development of new cancer therapeutics. Further investigation, including in vivo efficacy and pharmacokinetic studies, is warranted to fully evaluate its clinical potential.
References
- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CDKI-83: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDKI-83 is a potent, nanomolar inhibitor of cyclin-dependent kinase 9 (CDK9) that also demonstrates significant activity against CDK1. By targeting these key regulators of transcription and cell cycle, this compound exhibits robust anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its kinase inhibitory profile, effects on cancer cell growth and survival, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate the therapeutic potential of this compound.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9 and CDK1.
-
CDK9 Inhibition: As a subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a modification essential for productive transcript elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2. This depletion of survival proteins sensitizes cancer cells to apoptosis.[1]
-
CDK1 Inhibition: CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Inhibition of CDK1 by this compound leads to cell cycle arrest in the G2/M phase.[1] This is associated with a reduction in the phosphorylation of PP1α at Thr320, a known CDK1 substrate.[1]
The dual inhibition of CDK9 and CDK1 by this compound results in a potent combination of transcriptional repression of survival genes and cell cycle blockade, ultimately leading to effective induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Ki (nM) |
| CDK9/cyclin T1 | 21 |
| CDK1/cyclin B | 72 |
| CDK2/cyclin E | 232 |
| CDK4/cyclin D1 | 290 |
| CDK7/cyclin H | 405 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| Human Tumor Cell Lines (general) | Various | < 1 |
Note: Specific GI50 values for a broad panel of cell lines are not yet publicly available.
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK9/cyclin T1 and CDK1/cyclin B.
Materials:
-
Recombinant active CDK9/cyclin T1 and CDK1/cyclin B enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., for CDK1: Histone H1; for CDK9: peptide substrate)
-
[γ-33P]ATP
-
This compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO for control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., A2780)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., A2780)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the levels and phosphorylation status of proteins downstream of CDK9 and CDK1.
Materials:
-
Cancer cell lines (e.g., A2780)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2), anti-Mcl-1, anti-Bcl-2, anti-phospho-PP1α (Thr320), and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting key regulators of transcription and cell cycle progression. The in vitro data presented in this guide highlight its potent inhibitory activity against CDK9 and CDK1, leading to robust anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols provided herein will facilitate further investigation into the therapeutic potential of this compound and aid in the development of novel cancer therapies.
References
Methodological & Application
Application Notes and Protocols for CDKI-83 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKI-83, chemically known as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and CDK1.[1] By targeting these key regulators of transcription and the cell cycle, this compound exhibits significant anti-proliferative activity and induces apoptosis in various human tumor cell lines.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and relevant signaling pathways.
Data Presentation
In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Human Tumor Cell Lines (general) | Various | < 1 | [1] |
| A2780 | Ovarian Cancer | Not explicitly stated, but effective at sub-micromolar concentrations | [1] |
Note: The GI50 (Growth Inhibition 50) is the concentration of a drug that causes a 50% reduction in the proliferation of a cell population. Researchers should determine the specific GI50 for their cell line of interest.
Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of CDK9 and CDK1.[1] Inhibition of CDK9 disrupts transcriptional regulation, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1] This is achieved through the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2.[1] Concurrently, inhibition of CDK1, a key regulator of the G2/M cell cycle checkpoint, leads to cell cycle arrest at this phase.[1] This is associated with a decrease in the phosphorylation of Protein Phosphatase 1α (PP1α) at Threonine 320.[1] The combined effect of transcription disruption and cell cycle arrest ultimately leads to the induction of apoptosis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the GI50 of this compound in a specific cell line.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the GI50 value using a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution. Based on studies with similar CDK inhibitors, a concentration of approximately 0.01 µM of this compound can be used as a starting point to induce G2/M arrest in A2780 cells.[2]
Experimental Workflow:
References
Application Notes and Protocols for CDKI-83 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKI-83 is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases crucial for cell cycle regulation and transcription.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][4] this compound has demonstrated anti-proliferative activity in human tumor cell lines and can induce apoptosis.[1][5] These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity against its primary targets, CDK9 and CDK1.
Mechanism of Action
This compound primarily exerts its anti-cancer effects through the inhibition of CDK9 and CDK1.[1][2]
-
CDK9 Inhibition: CDK9, in complex with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1 and Bcl-2. By inhibiting CDK9, this compound reduces RNAPII phosphorylation, leading to the downregulation of these key survival proteins and subsequent apoptosis.[1]
-
CDK1 Inhibition: CDK1, complexed with Cyclin B, is a master regulator of the G2/M phase transition of the cell cycle. Inhibition of CDK1 by this compound leads to a G2/M cell cycle arrest.[1]
The dual inhibition of both transcriptional and cell cycle CDKs by this compound suggests a potent and multi-faceted anti-tumor activity.[1]
Signaling Pathway of Key this compound Targets
Caption: Signaling pathways affected by this compound.
Biochemical Data of this compound
The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been determined through in vitro kinase assays.
| Kinase Target | Kᵢ (nM) |
| CDK9/Cyclin T1 | 21[2] |
| CDK1/Cyclin B | 72[2] |
| CDK2/Cyclin E | 232[2] |
| CDK4/Cyclin D1 | 290[2] |
| CDK7/Cyclin H | 405[2] |
Kᵢ values are a measure of the inhibitor's binding affinity to the target kinase.
Experimental Workflow for In Vitro Kinase Assay
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Determining the GI50 of CDKI-83 in Tumor Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the 50% growth inhibition (GI50) concentration of CDKI-83, a potent cyclin-dependent kinase (CDK) inhibitor, in various tumor cell lines. This compound demonstrates significant anti-proliferative activity by primarily targeting CDK9 and CDK1, leading to cell cycle arrest and apoptosis.[1] This document outlines the mechanism of action of this compound, presents its reported anti-proliferative activity, and offers a detailed protocol for determining its GI50 value using the Sulforhodamine B (SRB) assay.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against cyclin-dependent kinase 9 (CDK9) and cyclin-dependent kinase 1 (CDK1).[1] As key regulators of the cell cycle and transcription, the inhibition of these kinases presents a promising strategy for cancer therapy.[1] this compound has been shown to exhibit effective anti-proliferative activity in a variety of human tumor cell lines, with a general GI50 value of less than 1 μM.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism involving the inhibition of both transcriptional and cell cycle-regulating CDKs:
-
Inhibition of CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2, thereby promoting apoptosis.[1]
-
Inhibition of CDK1: CDK1 is a key regulator of the G2/M phase of the cell cycle. Inhibition of CDK1 by this compound leads to G2/M phase cell cycle arrest.[1]
The combined inhibition of CDK9 and CDK1 results in a potent induction of apoptosis in cancer cells.[1]
Data Presentation: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Various Human Tumor Cell Lines | Multiple | < 1 | [1][2] |
| A2780 | Ovarian Cancer | Data indicates potent activity leading to apoptosis | [1] |
Note: The GI50 value of < 1 µM is a general statement from the initial study. Specific values for a broad panel of cell lines are not publicly compiled.
Mandatory Visualizations
References
Application Notes and Protocols: Assessment of Apoptosis Induction by CDKI-83 using Annexin V/PI Double Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Consequently, the induction of apoptosis in cancer cells is a primary goal for many therapeutic agents. Cyclin-dependent kinase inhibitors (CDKIs) have emerged as a promising class of anti-cancer drugs due to their ability to halt cell cycle progression and induce apoptosis.[1][2] CDKI-83 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9) and CDK1, which has been shown to have anti-proliferative effects and the ability to induce apoptosis in various human tumor cell lines, including ovarian cancer cells.[3]
A standard and reliable method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) double staining assay, analyzed by flow cytometry.[4] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[4] This double staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[4]
These application notes provide a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using the Annexin V/PI double staining assay.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) should be recorded.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (e.g., 0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 4.3 ± 1.3 |
| This compound (1 µM) | 65.7 ± 3.5 | 20.3 ± 2.2 | 12.5 ± 1.9 | 32.8 ± 4.1 |
| Positive Control (e.g., Staurosporine) | 15.4 ± 2.8 | 45.1 ± 4.0 | 38.9 ± 3.7 | 84.0 ± 7.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This protocol is designed for adherent cancer cell lines, but can be adapted for suspension cells. It is recommended to optimize the concentration of this compound and the incubation time for the specific cell line being used. A good starting point for this compound concentration is around its GI50 value, which is reported to be less than 1 µM in human tumor cell lines.[3]
Materials and Reagents
-
Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol Steps
1. Cell Seeding and Treatment
a. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. c. Prepare the desired concentrations of this compound in complete culture medium. Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest this compound concentration) and a positive control. d. Remove the old medium from the wells and add the medium containing the different treatments. e. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) to induce apoptosis. The optimal time should be determined empirically.
2. Cell Harvesting
a. For Adherent Cells: i. Carefully collect the culture medium from each well into a separate centrifuge tube, as it may contain floating apoptotic cells. ii. Gently wash the adherent cells with PBS. iii. Add Trypsin-EDTA to each well and incubate until the cells detach. iv. Neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding centrifuge tube from step 2.a.i. b. For Suspension Cells: i. Transfer the cell suspension from each well into a separate centrifuge tube. c. Centrifuge the cell suspensions at 300 x g for 5 minutes. d. Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. e. Centrifuge again at 300 x g for 5 minutes, discard the supernatant.
3. Annexin V/PI Staining
a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 10 µL of Propidium Iodide to the cell suspension. e. Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis
a. Analyze the samples on a flow cytometer immediately after staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants. c. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). d. Gate the cell population based on forward and side scatter to exclude debris. e. Analyze the fluorescence signals to determine the percentage of cells in each of the four quadrants:
- Lower-Left (Annexin V- / PI-): Viable cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells (often considered negligible or combined with late apoptotic cells)
Visualizations
Caption: Experimental workflow for assessing this compound induced apoptosis.
Caption: Apoptosis signaling pathways and detection by Annexin V.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.jp [promega.jp]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated RNA Polymerase II Following CDKI-83 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. In the context of transcription, CDKs such as CDK7 and CDK9 play a pivotal role in the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII), RPB1. This phosphorylation is a key step in the transition from transcription initiation to productive elongation.[1][2] The CTD consists of multiple repeats of the heptapeptide consensus sequence Y1S2P3T4S5P6S7.[1] Phosphorylation of serine 5 (Ser5-P) by CDK7 is associated with transcription initiation, while phosphorylation of serine 2 (Ser2-P) by CDK9 is a hallmark of elongating polymerase.[1][3][4]
CDK inhibitors are a class of small molecules that block the activity of CDKs and are being extensively investigated as therapeutic agents, particularly in oncology.[5][6] CDKI-83 is a representative potent CDK inhibitor that is hypothesized to target transcriptional CDKs. By inhibiting these kinases, this compound is expected to decrease the phosphorylation of RNAPII, leading to a blockage of transcriptional elongation. This, in turn, can induce apoptosis in cancer cells that are highly dependent on the expression of short-lived anti-apoptotic proteins.[7]
Western blotting is a fundamental technique to detect and quantify changes in protein phosphorylation.[8] This document provides detailed application notes and protocols for the analysis of phosphorylated RNAPII (p-RNAPII) levels in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RNAPII phosphorylation and the experimental workflow for its analysis by Western blot.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding : Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment : The next day, treat the cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). The treatment duration will depend on the experimental goals and the kinetics of the inhibitor.
Cell Lysis and Protein Extraction
This protocol is designed to preserve protein phosphorylation.[9][10][11]
-
Preparation : Prepare all buffers in advance and keep them on ice. Immediately before use, add protease and phosphatase inhibitors to the lysis buffer.[9][10][11]
-
Cell Washing : Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10]
-
Lysis : Aspirate the PBS completely and add ice-cold lysis buffer to the dish.[10]
-
Scraping and Collection : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification : Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
BCA Assay : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
-
Sample Preparation : Based on the protein concentration, prepare aliquots of each sample with equal amounts of protein. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis : Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. For large proteins like RNAPII, a wet transfer is often more efficient.[12]
Immunoblotting
-
Blocking : Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-proteins, it is often recommended to use BSA instead of milk, as milk contains casein which is a phosphoprotein and can cause high background.[11] Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS with 0.1% Tween-20).
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes : Repeat the washing steps as described above.
Detection and Analysis
-
Chemiluminescent Detection : Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the p-RNAPII signal to the total RNAPII signal and/or a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following tables provide a summary of recommended reagents and conditions for the Western blot analysis of p-RNAPII.
Table 1: Lysis Buffer Composition
| Component | Final Concentration | Purpose |
| HEPES (pH 7.4) | 20 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| MgCl2 | 1.5 mM | Cofactor |
| Glycerol | 10% (v/v) | Stabilizer |
| Triton X-100 | 1% (v/v) | Detergent |
| EGTA | 1 mM | Chelating agent |
| PMSF | 1 mM | Protease inhibitor |
| Sodium Orthovanadate | 2 mM | Phosphatase inhibitor |
| Protease Inhibitor Cocktail | 1x | Broad-spectrum protease inhibition |
| Phosphatase Inhibitor Cocktail | 1x | Broad-spectrum phosphatase inhibition |
| *Add fresh before use[9] |
Table 2: Recommended Antibodies and Dilutions
| Antibody | Target | Host/Isotype | Recommended Dilution | Supplier Example |
| Anti-p-RNAPII (Ser2) | Phosphorylated Ser2 of RNAPII CTD | Mouse / IgG1 | 1:1,000 | Invitrogen (MA5-23510)[13] |
| Anti-p-RNAPII (Ser5) | Phosphorylated Ser5 of RNAPII CTD | Mouse / IgM | 1:1,000 - 1:2,000 | Millipore (04-1572) |
| Anti-Total RNAPII (RPB1) | RPB1 subunit of RNAPII | Mouse / IgG2a | 1:2,000 - 1:5,000 | Santa Cruz (sc-47701) |
| Anti-β-actin | β-actin | Mouse / IgG1 | 1:5,000 - 1:10,000 | Sigma-Aldrich (A5441) |
| Goat anti-Mouse IgG (H+L), HRP conjugate | Mouse IgG | Goat | 1:5,000 - 1:10,000 | Thermo Fisher Scientific |
Note: Optimal antibody dilutions should be determined empirically for each experimental system.
Table 3: Troubleshooting Common Western Blot Issues [12][14][15][16][17]
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient protein transfer | Use a wet transfer system, especially for large proteins like RNAPII.[12] |
| Low antibody concentration | Optimize primary and secondary antibody concentrations.[15] | |
| Dephosphorylation of target protein | Ensure fresh and adequate amounts of phosphatase inhibitors in the lysis buffer.[8][11] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12][16] |
| High antibody concentration | Reduce the concentration of primary and/or secondary antibodies.[15] | |
| Inadequate washing | Increase the number and duration of wash steps.[14] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a literature search for validated antibodies. |
| Protein degradation | Use fresh protease inhibitors and keep samples on ice at all times.[11] |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the Western blot analysis of phosphorylated RNA Polymerase II in response to treatment with a CDK inhibitor like this compound. Careful attention to sample preparation, particularly the inhibition of proteases and phosphatases, is critical for obtaining reliable and reproducible results. The expected outcome of this compound treatment is a dose-dependent decrease in the phosphorylation of RNAPII at Ser2 and/or Ser5, which can be effectively quantified using the described methods. This analysis is a valuable tool for characterizing the mechanism of action of novel CDK inhibitors and for their preclinical development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy | PLOS One [journals.plos.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 11. stratech.co.uk [stratech.co.uk]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
Application Notes and Protocols for CDKI-83 in Cell Proliferation Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CDKI-83, a potent cyclin-dependent kinase (CDK) inhibitor, in cell proliferation assays.
Introduction
This compound is a small molecule inhibitor with high potency against Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1).[1][2] Cyclin-dependent kinases are key regulators of the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.[3] this compound exerts its anti-proliferative effects by inducing G2/M phase cell cycle arrest and apoptosis.[1] Inhibition of CDK1 disrupts the G2/M transition, while inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1] This dual mechanism of action makes this compound a promising candidate for anti-cancer drug development.
This document provides detailed protocols for assessing the anti-proliferative effects of this compound using DNA synthesis-based assays, which are recommended for cell cycle inhibitors to avoid misleading results from metabolic-based assays.
Data Presentation
The anti-proliferative and inhibitory activities of this compound are summarized in the tables below.
| Parameter | Cell Lines | Value | Reference |
| GI50 (50% Growth Inhibition) | Human Tumor Cell Lines | < 1 µM | [1] |
| Target Kinase | Ki (nM) | Reference |
| CDK9/cyclin T1 | 21 | [2] |
| CDK1/cyclin B | 72 | [2] |
| CDK2/cyclin E | 232 | [2] |
| CDK4/cyclin D1 | 290 | [2] |
| CDK7/cyclin H | 405 | [2] |
Signaling Pathway of this compound
Experimental Workflow for Cell Proliferation Assay
Experimental Protocols
A. CyQUANT® Direct Cell Proliferation Assay
This protocol is adapted for the use of this compound and is based on the principle of measuring cellular DNA content using a fluorescent dye.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black tissue culture plates
-
CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Include wells for no-cell controls (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical final concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours (or desired time point) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Execution:
-
Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the 2X detection reagent to each well containing 100 µL of cell culture medium.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader with filters appropriate for fluorescein (excitation ~480 nm, emission ~520 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell growth inhibition.
-
Plot the percentage of growth inhibition against the log of this compound concentration and use a non-linear regression model to calculate the GI50 value.
-
B. Click-iT™ EdU Cell Proliferation Assay
This protocol measures the incorporation of 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Click-iT™ EdU Cell Proliferation Kit (e.g., for imaging or flow cytometry, Thermo Fisher Scientific)
-
Fixation and permeabilization buffers (as provided in the kit or prepared separately)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CyQUANT® protocol to seed and treat cells with this compound for the desired duration (e.g., 72 hours).
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in complete culture medium (e.g., 20 µM for a final concentration of 10 µM).
-
Add an equal volume of the 2X EdU solution to each well and incubate for 2-4 hours at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells by adding 100 µL of 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's protocol.
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with 3% BSA in PBS.
-
-
DNA Staining (Optional, for cell cycle analysis):
-
Stain the cells with a DNA dye such as Hoechst 33342 to visualize the nuclei.
-
-
Data Acquisition:
-
For Imaging: Acquire images using a fluorescence microscope.
-
For Flow Cytometry: Detach the cells, resuspend them in a suitable buffer, and analyze on a flow cytometer.
-
-
Data Analysis:
-
For Imaging: Quantify the number of EdU-positive cells (proliferating cells) relative to the total number of cells (e.g., Hoechst-stained nuclei) for each treatment condition.
-
For Flow Cytometry: Determine the percentage of EdU-positive cells in the total cell population.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the vehicle control and determine the GI50 value.
-
Conclusion
This compound is a potent inhibitor of cell proliferation in various cancer cell lines. The provided protocols, utilizing DNA synthesis-based assays, offer reliable methods to quantify the anti-proliferative effects of this compound. Careful selection of the assay and appropriate data analysis are crucial for obtaining accurate and meaningful results in the evaluation of CDK inhibitors like this compound.
References
Application Notes and Protocols for CDKI-83 Treatment in G2/M Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CDKI-83, a potent cyclin-dependent kinase (CDK) inhibitor, to induce G2/M phase cell cycle arrest in cancer cell lines. The protocols detailed below are based on established research and are intended to assist in the accurate and reproducible application of this compound for studying cell cycle regulation and its potential as an anti-cancer agent.
Introduction
This compound is a small molecule inhibitor with high potency against Cyclin-Dependent Kinase 9 (CDK9) and CDK1.[1] The inhibition of CDK1, a key regulator of the G2/M transition, leads to cell cycle arrest at the G2/M phase. This property makes this compound a valuable tool for cancer research, particularly in studying the mechanisms of cell cycle control and for the development of novel anti-neoplastic therapies. Research has demonstrated that treatment of A2780 human ovarian cancer cells with this compound results in a significant G2/M phase arrest, which is associated with the inhibition of CDK1 activity.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Kᵢ (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
Table 2: Anti-proliferative Activity of this compound
| Cell Lines | GI₅₀ |
| Human Tumor Cell Lines | <1 µM |
Signaling Pathway
The primary mechanism by which this compound induces G2/M phase arrest is through the inhibition of the CDK1/Cyclin B1 complex. This complex is pivotal for the transition of cells from the G2 phase to the M phase of the cell cycle. Inhibition of CDK1 by this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry, leading to an accumulation of cells in the G2/M phase.
Caption: Signaling pathway of this compound-induced G2/M phase arrest.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: A2780 human ovarian cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for cell cycle analysis, 10 cm dishes for protein extraction) and allow them to adhere and reach approximately 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in the culture medium, including in the vehicle control.
-
Treatment: Replace the culture medium with a fresh medium containing the desired concentrations of this compound or vehicle (DMSO) alone.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) before harvesting for analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining.
Caption: Experimental workflow for cell cycle analysis.
-
Cell Harvesting: After treatment with this compound, detach the cells using trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL.
-
Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, following this compound treatment.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay or a similar method.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin) overnight at 4°C. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.[2][3]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
Application Notes and Protocols: CDKI-83 for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDKI-83 is a potent, cell-permeable pyrimidine derivative that functions as a dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1).[1] By targeting these key regulators of transcription and cell cycle progression, this compound exhibits significant anti-proliferative activity and induces apoptosis in various human tumor cell lines, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in in vitro cancer studies, including dosage recommendations, and methodologies for assessing its biological effects.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of CDK9 and CDK1.
-
CDK9 Inhibition: As a component of the positive Transcription Elongation Factor b (p-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1]
-
CDK1 Inhibition: CDK1 is a crucial regulator of the G2/M phase transition of the cell cycle. Inhibition of CDK1 by this compound leads to G2/M cell cycle arrest.[1]
The combined inhibition of these two kinases results in the effective induction of apoptosis in cancer cells.[1]
Quantitative Data
Kinase Inhibitory Activity of this compound
The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of cyclin-dependent kinases.
| Kinase Target | Ki (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
Data sourced from Liu et al. (2012).
Anti-proliferative Activity of this compound
This compound demonstrates potent anti-proliferative effects across various human tumor cell lines.
| Cell Line | Cancer Type | GI50 |
| A2780 | Ovarian Cancer | < 1 µM |
| Various Human Tumor Cell Lines | - | < 1 µM |
GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Data sourced from Liu et al. (2012).[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow.
Experimental Protocols
Cell Culture
The A2780 human ovarian cancer cell line is a suitable model for studying the effects of this compound.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is to detect changes in protein expression and phosphorylation following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and starting dilutions are listed below.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Recommended Primary Antibodies:
| Target Protein | Recommended Dilution |
| Phospho-RNA Polymerase II (Ser2) | 1:1000 |
| Phospho-PP1α (Thr320) | 1:1000 |
| Mcl-1 | 1:1000 |
| Bcl-2 | 1:1000 |
| Cleaved Caspase-3 | 1:1000 |
| β-Actin (Loading Control) | 1:5000 |
Note: Optimal antibody concentrations should be determined experimentally.
Troubleshooting
-
Low this compound Activity: Ensure the compound is fully dissolved. Prepare fresh dilutions for each experiment. Verify the health and passage number of the cell line.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical cell death. Optimize compensation settings for FITC and PI channels.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for CDKI-83 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKI-83 is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Primarily targeting CDK9 and CDK1, this compound disrupts crucial cellular processes including transcriptional regulation and cell cycle progression, making it a promising candidate for cancer therapeutic development.[1] These application notes provide a summary of cell lines sensitive to this compound treatment, detailed protocols for key experimental assays, and an overview of the underlying signaling pathways.
Cell Line Sensitivity to this compound
This compound has demonstrated effective anti-proliferative activity in human tumor cell lines with a half-maximal growth inhibition (GI50) concentration of less than 1 µM.[1] While comprehensive screening data for this compound across a wide range of cell lines is not extensively published, the human ovarian cancer cell line A2780 has been identified as a sensitive model.
Table 1: Reported Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| A2780 | Ovarian Carcinoma | < 1 | [1] |
| Various Human Tumor Cell Lines | - | < 1 | [2] |
To provide a broader perspective on the potential spectrum of activity for CDK9 inhibitors, the following table summarizes the anti-proliferative activities of CDKI-73, a closely related and well-characterized CDK9 inhibitor.[3][4][5] This data may help guide the selection of additional cell lines for testing with this compound.
Table 2: Anti-proliferative Activity of the Related CDK9 Inhibitor, CDKI-73
| Cell Line | Cancer Type | GI50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | ~0.05 |
| MV4-11 | Acute Myeloid Leukemia | ~0.1 |
| THP-1 | Acute Myeloid Leukemia | ~0.25 |
| HCT-116 | Colorectal Carcinoma | Not specified |
| HT29 | Colorectal Carcinoma | Not specified |
| Caki-1 | Renal Carcinoma | Not specified |
| PC-3 | Prostate Cancer | ~0.5 |
| DU145 | Prostate Cancer | ~0.7 |
| 22Rv1 | Prostate Cancer | ~0.3 |
| LNCaP | Prostate Cancer | ~0.4 |
Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9 and CDK1.
-
CDK9 Inhibition and Transcriptional Control: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription. This has a particularly profound effect on the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, thereby sensitizing cancer cells to apoptosis.[1]
-
CDK1 Inhibition and Cell Cycle Control: CDK1 is a key regulator of the G2/M phase transition of the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest at the G2/M checkpoint.[1] This prevents cancer cells from proceeding through mitosis and ultimately contributes to the anti-proliferative effects of the compound.
The combined inhibition of both transcriptional and cell cycle machinery by this compound results in a potent induction of apoptosis in sensitive cancer cell lines.
Caption: Signaling pathway of this compound action.
Experimental Workflow
A general workflow for evaluating the sensitivity of cancer cell lines to this compound treatment is depicted below. This workflow encompasses initial cell culture, treatment with the inhibitor, and subsequent analysis of cell viability, apoptosis, and cell cycle distribution.
Caption: General experimental workflow for this compound sensitivity testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.
Conclusion
This compound is a potent dual inhibitor of CDK9 and CDK1 that induces apoptosis and cell cycle arrest in sensitive cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various cancer models. Further investigation into a broader range of cell lines is warranted to fully elucidate the therapeutic potential of this compound.
References
Application of CDKI-83 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDKI-83 is a potent small molecule inhibitor targeting Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1). Inhibition of these key cell cycle and transcriptional regulators has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making this compound a compound of significant interest in oncology drug discovery. High-throughput screening (HTS) methodologies are essential for evaluating the efficacy and potency of compounds like this compound across large panels of cell lines or in combination with other therapeutic agents.
These application notes provide detailed protocols for two primary HTS assays to characterize the cellular effects of this compound: a Caspase-3/7 activation assay for apoptosis and a cell cycle analysis using propidium iodide staining.
Mechanism of Action: Dual Inhibition of CDK9 and CDK1
This compound exerts its anti-proliferative effects through the dual inhibition of CDK9 and CDK1.
-
CDK9 Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by this compound leads to a reduction in the transcription of these survival genes, thereby promoting apoptosis.
-
CDK1 Inhibition: CDK1, also known as cell division control protein 2 (cdc2), is a master regulator of the G2/M transition and progression through mitosis. Inhibition of CDK1 by this compound leads to a G2/M phase cell cycle arrest.
The combined effect of inducing apoptosis and halting cell cycle progression makes this compound a promising candidate for cancer therapy.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide representative data from a high-throughput screen of a panel of cancer cell lines with a CDK inhibitor, illustrating the type of data that can be generated.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Ki (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
| CDK7/H | 405 |
Table 2: Representative High-Throughput Screening Data - Cell Viability (GI50 in µM) of a CDK Inhibitor Across a Cancer Cell Line Panel
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian | < 1 |
| HCT116 | Colon | 1.2 |
| SW480 | Colon | 1.5 |
| HeLa | Cervical | 0.8 |
| MCF7 | Breast | 2.1 |
| NCI-H460 | Lung | 1.8 |
| SF-268 | CNS | 2.5 |
| UO-31 | Renal | 3.0 |
Experimental Protocols
High-Throughput Screening Workflow
The general workflow for high-throughput screening with this compound involves several key steps from cell preparation to data analysis.
Caption: General high-throughput screening workflow.
Protocol 1: High-Throughput Caspase-3/7 Activation Assay for Apoptosis
This protocol describes a homogeneous, luminescence-based assay to measure caspase-3 and -7 activity, key biomarkers of apoptosis.
Materials:
-
Cancer cell line of interest (e.g., A2780 human ovarian cancer cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well white, clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative control (DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a final concentration of 5 x 104 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium. A typical final concentration range for screening is 0.01 to 10 µM.
-
Add 10 µL of the diluted this compound, positive control (e.g., final concentration 1 µM Staurosporine), or negative control (DMSO vehicle) to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Reagent Addition and Signal Detection:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the DMSO control.
-
Plot the dose-response curve for this compound and determine the EC50 value.
Protocol 2: High-Throughput Cell Cycle Analysis by Propidium Iodide Staining
This protocol utilizes propidium iodide (PI) staining of DNA followed by microplate cytometry to determine the cell cycle distribution of a cell population.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
384-well black, clear-bottom imaging plates
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Nocodazole for G2/M arrest, 10 mM in DMSO)
-
Negative control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
High-content imaging system or microplate cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 384-well imaging plates at a density of 2,000-5,000 cells per well in 50 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Add 10 µL of diluted this compound, positive control (e.g., final concentration 100 nM Nocodazole), or negative control (DMSO) to the wells.
-
Incubate for 24 hours.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently add 50 µL of ice-cold 70% ethanol to each well to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Aspirate the ethanol and wash the wells twice with 50 µL of PBS.
-
Add 50 µL of PI Staining Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained nuclei using a high-content imaging system or microplate cytometer with appropriate filters for PI (Excitation ~488 nm, Emission ~617 nm).
-
Use the instrument's software to quantify the integrated fluorescence intensity of each nucleus.
-
Generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis:
-
Compare the percentage of cells in the G2/M phase in this compound treated wells to the DMSO control.
-
Generate dose-response curves for the G2/M arrest and determine the EC50 value.
Conclusion
The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of this compound. The Caspase-3/7 activation assay provides a direct measure of apoptosis induction, while the cell cycle analysis quantifies the G2/M arrest induced by CDK1 inhibition. Together, these assays can be used to profile the activity of this compound in various cellular contexts, identify sensitive and resistant cell lines, and explore potential combination therapies, thereby accelerating the drug discovery and development process.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CDKI-83 Insolubility
For researchers, scientists, and drug development professionals utilizing the potent CDK9/CDK1 inhibitor, CDKI-83, its low aqueous solubility can present a significant experimental hurdle. This guide provides troubleshooting strategies and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1), showing promise as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.[1][2][3] However, this compound is practically insoluble in water, which can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for biological assays, and can ultimately affect the accuracy and reproducibility of experimental results.[2]
Q2: What are the known solvent recommendations for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store stock solutions in DMSO at -20°C.[2]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the most commonly recommended solvent, other water-miscible organic solvents may be used. However, it is crucial to consider the compatibility of the chosen solvent with your specific experimental system (e.g., cell culture, enzyme assays) as high concentrations of organic solvents can be toxic to cells or interfere with assay components.
Q4: How can I prepare aqueous working solutions from a DMSO stock of this compound?
A4: To prepare aqueous working solutions, a serial dilution approach is recommended. Start by diluting the high-concentration DMSO stock into your aqueous experimental medium. It is critical to ensure rapid and thorough mixing during dilution to prevent precipitation of the compound. Vortexing or gentle agitation immediately after adding the DMSO stock to the aqueous solution is advised.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when preparing aqueous solutions of this compound is a common issue. The following troubleshooting workflow and detailed protocols can help address this problem.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation issues.
Detailed Experimental Protocols
Optimizing Dilution Technique
This protocol aims to minimize precipitation during the dilution of a DMSO stock solution into an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture media).
-
While vortexing the aqueous buffer at a moderate speed, add the required volume of the this compound DMSO stock dropwise and directly into the vortex. This promotes rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, proceed with your experiment. If precipitation occurs, consider a lower final concentration or proceed to the co-solvent method.
Co-solvent Method
The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.[4][5][6]
Methodology:
-
Select a biocompatible co-solvent. Common choices include ethanol, polyethylene glycol (PEG), or Tween® 80.
-
Prepare the aqueous experimental buffer containing a small percentage of the co-solvent. The final concentration of the co-solvent should be tested for its effect on the experimental system.
-
Follow the optimized dilution technique described above, adding the this compound DMSO stock to the co-solvent-containing aqueous buffer.
Table 1: Example Co-solvent Concentrations
| Co-solvent | Typical Starting Concentration in Final Solution | Maximum Recommended Concentration (Cell-based assays) |
| Ethanol | 0.1 - 0.5% (v/v) | < 1% (v/v) |
| PEG 400 | 1 - 5% (v/v) | < 10% (v/v) |
| Tween® 80 | 0.01 - 0.1% (v/v) | < 0.5% (v/v) |
Note: The optimal co-solvent and its concentration must be empirically determined for each experimental setup.
pH Adjustment
Adjusting the pH of the aqueous solution can sometimes improve the solubility of a compound, depending on its pKa.[4]
Methodology:
-
Determine if this compound's solubility is pH-dependent. This may require experimental testing or consulting more detailed chemical property data if available.
-
Prepare your aqueous buffer and adjust the pH using dilute HCl or NaOH.
-
Attempt to dissolve this compound in the pH-adjusted buffer using the optimized dilution technique.
-
It is crucial to ensure the final pH of the working solution is compatible with your assay.
Advanced Formulation Strategies
For persistent solubility issues, more advanced formulation techniques can be explored, though these often require specialized expertise and equipment.[7][8] These methods aim to increase the surface area of the drug particles or encapsulate the drug in a more soluble form.
-
Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate.[5][7]
-
Solid Dispersion: The drug is dispersed in a solid hydrophilic matrix, which can improve its wettability and dissolution.[5][7]
-
Inclusion Complexation: Using cyclodextrins to form a complex with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, increasing its apparent water solubility.[4]
Signaling Pathway of this compound
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound primarily targets CDK9 and CDK1.
Caption: Mechanism of action of this compound leading to apoptosis.
This compound's inhibition of CDK9 leads to a reduction in the phosphorylation of RNA Polymerase II, which in turn down-regulates the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1] Simultaneously, its inhibition of CDK1 reduces the phosphorylation of PP1α, leading to a G2/M cell cycle arrest.[1] The combined effect of these actions is the induction of apoptosis in cancer cells.
By understanding the solubility characteristics of this compound and employing the appropriate troubleshooting techniques, researchers can overcome the challenges associated with its use in aqueous solutions and obtain reliable and reproducible data.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. longdom.org [longdom.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
optimizing CDKI-83 concentration for apoptosis induction
Welcome to the technical support center for CDKI-83, a potent cyclin-dependent kinase inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for apoptosis induction in cancer cell lines. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action for inducing apoptosis?
A1: this compound is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs). Its primary mechanism for inducing apoptosis involves the dual inhibition of CDK9 and CDK1.[1][2] Inhibition of CDK9 reduces the phosphorylation of RNA Polymerase II, leading to the transcriptional downregulation of short-lived anti-apoptotic proteins, notably Mcl-1 and Bcl-2.[1] The loss of these key survival proteins disrupts the mitochondrial outer membrane integrity, triggering the intrinsic apoptotic pathway and subsequent activation of executioner caspases like caspase-3.[1]
Q2: What are the primary kinase targets of this compound?
A2: The primary targets of this compound are CDK9/Cyclin T1 and CDK1/Cyclin B.[2] It inhibits CDK9 with a Ki (inhibitor constant) of 21 nM and CDK1 with a Ki of 72 nM.[2] It is significantly less active against other CDKs like CDK2 and CDK4.[2] This selectivity profile is crucial for its mechanism of action.
Q3: What is a good starting concentration for this compound to induce apoptosis in cancer cell lines?
A3: A good starting point for apoptosis induction is a concentration range of 0.5 µM to 5 µM. This compound has shown effective anti-proliferative activity in human tumor cell lines with a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of less than 1 µM.[1] However, the optimal concentration is highly cell-line dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific model system.
Q4: How long should I treat my cells with this compound to observe apoptosis?
A4: The time required to observe significant apoptosis can vary, but a typical starting point is between 24 and 48 hours of continuous exposure. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration for your experimental goals and cell line.
Q5: What are the expected morphological and molecular changes in cells undergoing apoptosis induced by this compound?
A5: Morphologically, you can expect to see cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. On a molecular level, key indicators include:
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Cell Cycle Arrest: Accumulation of cells in the G2/M phase.[1]
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Phosphorylation Changes: Reduced phosphorylation of RNA Polymerase II at Serine 2.[1]
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Protein Expression: Downregulation of Mcl-1 and Bcl-2.[1]
-
Caspase Activation: Increased levels of cleaved (activated) caspase-3.[1]
-
Phosphatidylserine Exposure: Externalization of phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V staining.[1]
Q6: Is a vehicle control necessary for my experiments with this compound?
A6: Absolutely. This compound is typically dissolved in a solvent like DMSO. A vehicle control (cells treated with the same concentration of DMSO used to dilute the inhibitor) is critical to ensure that the observed effects are due to the activity of this compound and not the solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no apoptosis observed after treatment. | Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and assess apoptosis markers like cleaved caspase-3 or Annexin V staining to determine the optimal concentration. |
| Insufficient Incubation Time: The treatment duration may be too short to allow for the full apoptotic program to execute. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) at the optimal concentration to identify the ideal endpoint. | |
| Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as high expression of other anti-apoptotic proteins or mutations in the apoptotic pathway. | Confirm the expression of CDK9 and CDK1 in your cell line. Consider using a combination therapy approach to overcome resistance. | |
| Assay Sensitivity: The apoptosis detection method may not be sensitive enough or might be performed at a sub-optimal time point. | Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining and a functional caspase activity assay). Ensure you are harvesting cells at the appropriate time point identified in your time-course experiment. | |
| High levels of non-apoptotic cell death (necrosis). | Concentration Too High: Excessively high concentrations of this compound can lead to off-target effects and acute cytotoxicity, resulting in necrosis.[3] | Reduce the concentration of this compound. Perform a dose-response experiment and use assays that can distinguish between apoptosis and necrosis, such as Annexin V/PI staining. |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell density, passage number, or serum concentration can affect cellular response to kinase inhibitors. | Strictly standardize all cell culture parameters, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inhibitor Instability: Repeated freeze-thaw cycles or improper storage of this compound can lead to its degradation. | Aliquot stock solutions of this compound to avoid multiple freeze-thaw cycles. Prepare fresh working dilutions from a frozen stock for each experiment. |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (Inhibitor Constant) |
| CDK9/Cyclin T1 | 21 nM |
| CDK1/Cyclin B | 72 nM |
| CDK2/Cyclin E | 232 nM |
| CDK4/Cyclin D | 290 nM |
| CDK7/Cyclin H | 405 nM |
| (Data sourced from literature[2]) |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay | Recommended Concentration Range | Notes |
| Anti-proliferation (GI50) | 0.1 µM - 1 µM | Highly cell-line dependent.[1] |
| Apoptosis Induction | 0.5 µM - 5 µM | A dose-response is crucial. |
| In Vitro Kinase Assay | ~5 µM | Used to assess activity against a panel of kinases.[2] |
Experimental Protocols
Protocol 1: General Guidelines for Preparing and Using this compound
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: Induction and Assessment of Apoptosis by Annexin V-FITC/PI Staining
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Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment.
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Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5 µM) for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
-
Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-2, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
potential off-target effects of CDKI-83 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CDKI-83 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a Ki value of 21 nM. It also demonstrates significant activity against CDK1/Cyclin B, with a Ki of 72 nM. Its inhibitory activity against other CDKs, such as CDK2, CDK4, and CDK7, is substantially lower[1]. The primary mechanism of action in cancer cells is the induction of apoptosis through the combined inhibition of CDK9 and CDK1[2][3].
Q2: What is the expected phenotype in cancer cells treated with this compound?
Treatment of sensitive cancer cell lines, such as A2780 human ovarian cancer cells, with this compound is expected to result in:
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Anti-proliferative activity , with a GI50 typically below 1 µM[2][3].
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Induction of apoptosis , observable through methods like Annexin V/PI staining, activated caspase-3 detection, and an increase in the sub-G1 cell population in cell cycle analysis[2][3].
-
G2/M phase cell cycle arrest , a consequence of CDK1 inhibition[2].
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Downregulation of anti-apoptotic proteins with short half-lives, such as Mcl-1 and Bcl-2, due to the inhibition of CDK9-mediated transcription[2].
-
Reduced phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2, a direct marker of CDK9 activity inhibition in cells[2].
Q3: What is the recommended starting concentration for in vitro cellular assays?
Based on published data, a good starting range for this compound in cellular assays is 0.1 to 1 µM. The GI50 for anti-proliferative effects in several human tumor cell lines is less than 1 µM[2][3]. However, the optimal concentration will be cell line-dependent, and a dose-response experiment is always recommended.
Q4: How should I prepare and store this compound?
For long-term storage, this compound should be stored as a dry powder at -20°C, protected from light. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage of working solutions, 4°C is acceptable for a few days to weeks[3]. Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Guide
Unexpected Results in Proliferation/Viability Assays
Problem 1: I see a weaker anti-proliferative effect than expected, or my GI50 is higher than the literature values.
-
Possible Cause 1: Assay Type. Metabolic assays that measure ATP levels (e.g., CellTiter-Glo®) can be misleading for CDK inhibitors that cause cell cycle arrest without immediate cell death. Arrested cells may continue to grow in size and produce more mitochondria and ATP, masking the anti-proliferative effect[4][5][6][7][8].
-
Solution: Use a proliferation assay that measures DNA content or cell number directly, such as CyQUANT® or direct cell counting.
-
-
Possible Cause 2: Cell Line Resistance. The cell line you are using may have intrinsic resistance mechanisms. For example, cell lines that are not dependent on the transcriptional regulation of short-lived anti-apoptotic proteins may be less sensitive to CDK9 inhibition.
-
Solution: Verify the sensitivity of your cell line to other CDK9 inhibitors. Consider using a positive control cell line known to be sensitive to this compound, such as A2780.
-
-
Possible Cause 3: Compound Inactivity. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the compound and ensure proper storage conditions are maintained.
-
Problem 2: The dose-response curve is not sigmoidal or has a very shallow slope.
-
Possible Cause: Off-Target Effects. At higher concentrations, off-target effects may become more prominent and confound the dose-response relationship. While this compound is relatively selective, it is crucial to consider this possibility.
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Solution: Focus on the lower end of the concentration range where the on-target effects are most likely to dominate. If possible, perform target engagement assays to confirm CDK9 and CDK1 inhibition at the concentrations used.
-
Inconsistent Results in Apoptosis Assays
Problem 3: I observe a high percentage of Annexin V positive/PI positive cells in my untreated control group.
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Possible Cause 1: Mechanical Stress. Over-trypsinization or harsh pipetting during cell harvesting can damage the cell membrane, leading to false positives.
-
Solution: Handle cells gently. Use a minimal concentration of trypsin for the shortest possible time. When collecting adherent cells, also collect the supernatant as it may contain apoptotic cells that have detached.
-
-
Possible Cause 2: Confluent or Unhealthy Cultures. Cells grown to a very high density or in nutrient-depleted medium can undergo spontaneous apoptosis.
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Solution: Use cells from a healthy, sub-confluent culture for your experiments.
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Problem 4: I don't see a significant increase in apoptosis after this compound treatment.
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Possible Cause 1: Insufficient Treatment Time or Concentration. The induction of apoptosis is time and concentration-dependent.
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Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment to determine the optimal conditions for your cell line.
-
-
Possible Cause 2: Apoptotic Cells Lost. Apoptotic cells can detach from the culture plate.
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Solution: When harvesting cells for analysis, always collect both the adherent cells and the cells in the supernatant.
-
Ambiguous Results in Cell Cycle Analysis
Problem 5: I am not observing a clear G2/M arrest.
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Possible Cause: Cell Line Differences. The extent of G2/M arrest can vary between cell lines, depending on their cell cycle checkpoint integrity and relative sensitivity to CDK1 versus CDK9 inhibition.
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Solution: Ensure your flow cytometry analysis is correctly gating the cell populations. Use a positive control for G2/M arrest (e.g., nocodazole) to validate your assay.
-
-
Possible Cause: Apoptotic Interference. A large sub-G1 peak (indicative of apoptosis) can sometimes obscure the clear definition of other cell cycle phases.
-
Solution: Analyze samples at an earlier time point before significant apoptosis occurs to more clearly observe the initial cell cycle arrest.
-
Interpreting Western Blot Data
Problem 6: I don't see a decrease in Mcl-1 or Bcl-2 protein levels.
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Possible Cause 1: Insufficient Inhibition of Transcription. The concentration of this compound may not be high enough to effectively inhibit CDK9-mediated transcription of these short-lived proteins.
-
Solution: Increase the concentration of this compound and ensure the treatment duration is adequate (consider the half-life of the target proteins).
-
-
Possible Cause 2: Alternative Regulatory Pathways. In your specific cell line, the expression of Mcl-1 or Bcl-2 may be regulated by pathways that are not dependent on CDK9.
-
Solution: Confirm CDK9 inhibition by assessing the phosphorylation of RNA Polymerase II at Serine 2. This is a more direct readout of CDK9 activity.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | Ki (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
Data from Liu et al. (2012)[1].
Table 2: Selectivity of this compound Against a Panel of Non-CDK Kinases
| Kinase | Remaining Activity at 5 µM this compound |
| Protein Kinase A | Not active |
| Protein Kinase B | Not active |
| Protein Kinase C | Not active |
| CaMKII | Not active |
| PDGFβ | Not active |
| MAPK | Not active |
| Src | Low activity |
| Lck | Low activity |
| Abl | Low activity |
Data from Liu et al. (2012)[1]. "Not active" indicates no significant inhibition was observed at 5 µM.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Apoptosis Assay
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be sub-confluent at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvesting:
-
Carefully collect the culture medium (which contains detached apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and collect this wash into the same centrifuge tube.
-
Trypsinize the adherent cells, and once they detach, neutralize the trypsin with complete medium and add these cells to the same centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 channel.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Harvesting: Harvest cells as described in step 3 of the apoptosis protocol, ensuring to collect both adherent and floating cells.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content histogram to clearly distinguish between G0/G1, S, and G2/M phases. A sub-G1 peak will represent apoptotic cells with fragmented DNA.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Investigating Resistance to CDKI-83
Welcome to the technical support center for CDKI-83, a potent and selective CDK7 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and understanding potential mechanisms of resistance to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during your experiments with this compound, particularly when investigating acquired resistance.
FAQs
-
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential reasons?
-
A1: Decreased sensitivity, or acquired resistance, is a known phenomenon with targeted cancer therapies. Potential mechanisms for this compound resistance include:
-
On-target mutations: A mutation in the CDK7 gene, such as the D97N mutation, can reduce the binding affinity of non-covalent inhibitors like this compound.[1][2][3][4][5]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump this compound out of the cell, lowering its intracellular concentration.[6][7]
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of CDK7 inhibition. The TGF-β/activin signaling pathway has been implicated in promoting resistance to CDK7 inhibitors.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): This process has been linked to resistance against various targeted therapies, and its reversal has been observed with some CDK7 inhibitors.[8]
-
-
-
Q2: How can I confirm if my resistant cell line has a mutation in the CDK7 gene?
-
A2: The most direct method is to perform Sanger sequencing of the CDK7 coding region in your resistant cell line and compare it to the parental (sensitive) cell line. Alternatively, next-generation sequencing (NGS) approaches like whole-exome or targeted sequencing can provide a more comprehensive view of mutations.
-
-
Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?
-
A3: A logical first step is to compare the resistant and parental cell lines at the molecular level. We recommend the following initial experiments:
-
Confirm Resistance: Perform a dose-response curve with this compound to quantify the shift in the half-maximal inhibitory concentration (IC50).
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2) to measure efflux activity. Increased efflux in resistant cells suggests transporter involvement.
-
Analyze Protein Expression: Use Western blotting to examine the expression levels of CDK7, key downstream effectors of the CDK7 pathway (e.g., phosphorylated RNA Polymerase II), and potential resistance markers like ABCB1 and ABCG2.
-
-
-
Q4: I have identified an upregulation of ABCG2 in my resistant cells. How can I confirm its role in resistance?
-
A4: To confirm the role of ABCG2, you can use a pharmacological or genetic approach:
-
Pharmacological Inhibition: Treat your resistant cells with this compound in combination with a known ABCG2 inhibitor (e.g., Ko143, Elacridar).[9][10][11] A resensitization to this compound in the presence of the inhibitor would confirm the involvement of ABCG2.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of ABCG2 in your resistant cells. If the cells regain sensitivity to this compound, it confirms the role of ABCG2 in the resistance mechanism.
-
-
-
Q5: My resistant cells do not have a CDK7 mutation or increased drug efflux. What other mechanisms should I investigate?
-
A5: In this case, it is likely that bypass signaling pathways are activated. We recommend performing RNA sequencing (RNA-seq) on your parental and resistant cell lines to identify differentially expressed genes and activated pathways. Pathways to look out for include the TGF-β signaling pathway and pathways related to cell cycle control and transcription that might be compensating for CDK7 inhibition.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to CDK7 inhibitor resistance. This data can be used as a reference for your own experiments.
Table 1: Comparison of IC50 Values for CDK7 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | CDK7 Inhibitor | Reference |
| MDA-MB-468 | ~53.5 | ~535 | 10 | THZ1 | [11] |
| MDA-MB-231 | ~33.9 | ~339 | 10 | THZ1 | [11] |
| H1975 | 379 | 83.4 (H1975/WR) | 0.22 | THZ1 | [12] |
| H1975 | 379 | 125.9 (H1975/OR) | 0.33 | THZ1 | [12] |
| MCF-7 | 11 | 13 (LCC2 - Tamoxifen Resistant) | 1.18 | THZ1 | [13] |
*Note: In the H1975 cell line model, the EGFR-TKI resistant sublines showed increased sensitivity to the CDK7 inhibitor THZ1 compared to the parental line.
Table 2: Pharmacological Modulators of ABC Transporters
| Transporter | Inhibitors |
| ABCB1 (P-gp) | Verapamil, Elacridar, Tariquidar |
| ABCG2 (BCRP) | Ko143, Febuxostat, Elacridar, Fumitremorgin C |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to identify and characterize mechanisms of resistance to this compound.
Protocol 1: Generation of this compound Resistant Cell Lines
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (see Protocol 2) to determine the baseline IC50 of this compound in your parental cell line.
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of this compound.
-
Monitoring and Maintenance: Monitor the cells closely for signs of toxicity (e.g., cell death, reduced proliferation). If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.[14]
-
Characterization of Resistant Population: Once a resistant population is established, perform a new cell viability assay to determine the new IC50 and calculate the fold resistance.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).
Materials:
-
Parental and resistant cell lines
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis
Objective: To assess the protein expression levels of key targets in parental and resistant cells.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Function/Relevance |
| CDK7 | Direct target of this compound |
| Phospho-RNA Pol II (Ser5) | Downstream marker of CDK7 activity |
| Phospho-RNA Pol II (Ser2) | Marker of transcriptional elongation |
| ABCB1 | Drug efflux pump |
| ABCG2 | Drug efflux pump |
| SMAD2/3 | Key mediators of TGF-β signaling |
| Phospho-SMAD2/3 | Indicator of active TGF-β signaling |
| β-Actin or GAPDH | Loading control |
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.
Protocol 4: RNA Sequencing (RNA-seq) Analysis
Objective: To identify differentially expressed genes and signaling pathways associated with this compound resistance.
Materials:
-
Parental and resistant cell pellets (at least 3 biological replicates per group)
-
RNA extraction kit
-
DNAse I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
Access to an NGS sequencing facility and bioinformatics support
Procedure:
-
RNA Extraction: Extract total RNA from your cell pellets using a high-quality RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of your RNA samples. A high RNA Integrity Number (RIN) is crucial for reliable results.
-
Library Preparation and Sequencing: Submit your high-quality RNA samples to a sequencing core for library preparation (e.g., poly(A) selection for mRNA) and sequencing on a platform like Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (human) using an aligner like STAR.
-
Gene Expression Quantification: Quantify the expression of genes for each sample.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the resistant cells compared to the parental cells.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify signaling pathways that are significantly altered in the resistant cells.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to investigating this compound resistance.
Caption: The CDK7 signaling pathway in transcription and cell cycle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 3. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β signaling in cancer [sciengine.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioRender App [app.biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing CDKI-83 toxicity in normal cells
Welcome to the technical support center for CDKI-83. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for minimizing its toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, cell-permeable pyrimidine-based inhibitor of cyclin-dependent kinases (CDKs). Its primary targets are CDK9/Cyclin T1 and CDK1/Cyclin B.[1][2] It inhibits CDK9 with a Kᵢ (inhibitory constant) value of 21 nM and CDK1 with a Kᵢ of 72 nM.[2] It is significantly less active against other CDKs like CDK2, CDK4, and CDK7.[2]
Q2: What is the primary mechanism of action of this compound in cancer cells?
A2: this compound exerts its anti-proliferative effects through a dual mechanism. By inhibiting CDK9, it reduces the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1] Inhibition of CDK1 leads to cell cycle arrest in the G2/M phase.[1] This combined action effectively induces apoptosis in cancer cells.[1][3]
Q3: How should I store and handle this compound?
A3: this compound should be stored as a dry powder at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions should be prepared in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Toxicity in Normal Cells
Problem: I am observing high levels of cytotoxicity in my normal (non-cancerous) cell lines when using this compound.
This is a common challenge with inhibitors targeting cell cycle machinery, as these processes are essential for all proliferating cells. Because this compound targets CDK1, which is critical for mitosis, toxicity in normal proliferating cells can be expected.[4] The key is to identify a therapeutic window where cancer cells are more sensitive than normal cells.
Q1: How can I determine if the observed toxicity is an on-target or off-target effect?
A1: Differentiating on-target from off-target toxicity is crucial.
-
Titration: Perform a detailed dose-response curve with a wide range of this compound concentrations on both your cancer and normal cell lines. An on-target effect should ideally show a greater potency (lower IC50) in cancer cells, which are often more dependent on CDK activity ("oncogene addiction").
-
Target Knockdown: Compare the phenotype (e.g., cell viability, apoptosis) induced by this compound with that induced by siRNA/shRNA-mediated knockdown of CDK1 and CDK9 in your normal cells. If the phenotypes are similar, the toxicity is likely on-target.
-
Kinase Profiling: If resources permit, screen this compound against a broad panel of kinases to identify potential off-target interactions that could explain the toxicity.[5]
Q2: My normal cells are dying at similar concentrations as my cancer cells. What experimental parameters can I adjust?
A2: The sensitivity of normal cells to CDK1 inhibition is highly dependent on their cell cycle phase.[4] Cells in G2/M are most vulnerable. In contrast, many cancer cells have defective G1 checkpoints, forcing them to cycle continuously, while normal cells can be more easily arrested in G1.[6] You can exploit this difference.
-
Strategy: Induce G1 Arrest in Normal Cells. Before treating with this compound, synchronize your normal cells in the G1 phase. This can be achieved through methods like serum starvation or contact inhibition. This strategy, sometimes called "cyclotherapy," can protect quiescent normal cells while the continuously cycling cancer cells remain sensitive to the drug.[6]
Below is a workflow for this approach:
Caption: Workflow for enhancing the therapeutic window of this compound.
Q3: How do I find the optimal concentration and treatment duration?
A3: A systematic approach is necessary.
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., the approximate IC50 for your cancer line) and measure viability at different time points (e.g., 24h, 48h, 72h). Some toxicities may only appear after prolonged exposure.
-
Dose-Response Experiment: Based on the time-course, select an optimal endpoint (e.g., 48h) and perform a detailed dose-response experiment using a serial dilution of this compound. This will allow you to accurately determine the IC50 for both normal and cancer cell lines.
Quantitative Data Summary
To effectively minimize toxicity, it's important to understand the selectivity profile of this compound and to meticulously document your own dose-response results.
Table 1: Kinase Inhibitory Activity of this compound This table summarizes the potency of this compound against various cyclin-dependent kinases. Data sourced from in vitro kinase assays.[2]
| Kinase Target | Kᵢ (nM) | Relative Potency (vs. CDK9) |
| CDK9/T1 | 21 | 1.0x |
| CDK1/B | 72 | 3.4x less potent |
| CDK2/E | 232 | 11.0x less potent |
| CDK4/D | 290 | 13.8x less potent |
| CDK7/H | 405 | 19.3x less potent |
Table 2: Example Dose-Response Data Structure Use a table like this to structure the results from your cell viability experiments. The goal is to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
| Cell Line Type | Cell Line Name | Treatment Condition | IC50 (µM) | Therapeutic Index (Normal IC50 / Cancer IC50) |
| Cancer | A2780 (Ovarian) | Asynchronous | 0.85 | N/A |
| Normal | HFL1 (Fibroblast) | Asynchronous | 1.20 | 1.41 |
| Normal | HFL1 (Fibroblast) | G1 Arrested | 4.50 | 5.29 |
| Cancer | MCF-7 (Breast) | Asynchronous | 1.10 | N/A |
| Normal | MCF-10A (Breast) | Asynchronous | 1.65 | 1.50 |
| Normal | MCF-10A (Breast) | G1 Arrested | 6.80 | 6.18 |
| Note: Data in this table is illustrative and should be replaced with your experimental findings. |
Key Experimental Protocols
Here are detailed protocols for essential assays to evaluate the effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours. For G1 arrest protocols, follow synchronization procedures (e.g., serum starvation) at this stage.
-
Treatment: Add this compound at various concentrations (e.g., 0.01 to 50 µM) in a final volume of 100 µL per well. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Culture & Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture & Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvesting: Collect cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Pathways and Logic
Caption: Mechanism of action for this compound in inducing apoptosis.
Caption: Troubleshooting logic for addressing this compound toxicity.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
how to improve CDKI-83 stability in culture media
Welcome to the technical support center for CDKI-83, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that primarily targets CDK9, a key regulator of transcription. It also shows activity against CDK1.[1] By inhibiting CDK9, this compound can suppress gene transcription, leading to anti-proliferative effects and the induction of apoptosis in cancer cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What is the recommended working concentration for this compound?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. It has been shown to have anti-proliferative activity in human tumor cell lines with a GI50 of less than 1 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no observable effect of this compound | Degradation of this compound in culture media: Small molecule inhibitors can be unstable in aqueous solutions, especially at 37°C. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Minimize the time the compound is in the culture medium before being added to cells.- Consider replenishing the media with fresh this compound for long-term experiments (e.g., every 24-48 hours).- Perform a stability study to determine the half-life of this compound in your specific culture medium (see Experimental Protocol 1). |
| Precipitation of this compound in culture media: this compound is insoluble in water, and high concentrations can lead to precipitation when diluted from a DMSO stock. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity.- Visually inspect the media for any signs of precipitation after adding this compound.- To avoid precipitation when diluting from a concentrated stock, first make an intermediate dilution in DMSO before adding to the aqueous medium. | |
| Cell line resistance: The target cell line may have intrinsic or acquired resistance to CDK9 inhibition. | - Confirm the expression and activity of CDK9 in your cell line.- Consider using a positive control cell line known to be sensitive to CDK9 inhibitors.- Investigate potential resistance mechanisms, such as alterations in the CDK9 signaling pathway. | |
| Inconsistent results between experiments | Variability in compound handling: Inconsistent thawing, storage, or dilution of the this compound stock solution. | - Aliquot the DMSO stock solution upon receipt to avoid multiple freeze-thaw cycles.- Always use calibrated pipettes for accurate dilutions.- Ensure complete dissolution of the compound in DMSO before further dilution. |
| Variability in cell culture conditions: Differences in cell density, passage number, or media composition. | - Maintain consistent cell culture practices, including seeding density and passage number.- Be aware that components in the culture media or serum can potentially interact with the compound.[3] | |
| Observed cytotoxicity at low concentrations | Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).- Always include a vehicle control (media with the same concentration of DMSO) in your experiments. |
| Off-target effects: At higher concentrations, small molecule inhibitors may have off-target activities. | - Use the lowest effective concentration of this compound as determined by your dose-response curve.- Consider using a structurally related but inactive compound as a negative control, if available.[4] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2][3]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without Fetal Bovine Serum (FBS)
-
DMSO
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare this compound solution: Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Incubation: Place the solution in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Time-point sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Sample preparation: Immediately process the samples for HPLC-MS analysis to prevent further degradation. This may involve protein precipitation if serum is present.
-
HPLC-MS analysis: Analyze the samples to quantify the remaining concentration of intact this compound.
-
Data analysis: Plot the concentration of this compound against time to determine its stability profile and calculate the half-life (t1/2) in the culture medium.
Workflow for Assessing this compound Stability:
Caption: Workflow for determining this compound stability in culture media.
Protocol 2: Identification of Potential this compound Degradation Products
If significant degradation of this compound is observed, this protocol outlines a general approach to identify its degradation products using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS).[5][6]
Materials:
-
Degraded samples of this compound from Protocol 1
-
Control (non-degraded) this compound sample
-
LC-Q/TOF-MS system
Procedure:
-
Chromatographic separation: Develop an HPLC method to separate the parent this compound from its potential degradation products.
-
Mass spectrometry analysis: Analyze the separated components using Q/TOF-MS in both positive and negative ion modes.
-
Data processing: Compare the chromatograms and mass spectra of the degraded samples with the control sample to identify new peaks corresponding to degradation products.
-
Structural elucidation: Use the accurate mass measurements and fragmentation patterns (MS/MS) to propose the chemical structures of the degradation products.
Signaling Pathway
CDK9-Mediated Transcriptional Regulation
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which also contains a cyclin partner (T1, T2, or K). P-TEFb plays a critical role in the transition from transcription initiation to productive elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, such as DSIF and NELF, leading to the release of paused Pol II and active transcription of downstream genes.[7][8] this compound inhibits the kinase activity of CDK9, thereby preventing this phosphorylation cascade and causing a block in transcriptional elongation.
Caption: this compound inhibits the CDK9-mediated phosphorylation cascade.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
overcoming experimental variability with CDKI-83
Welcome to the technical support center for CDKI-83, a potent cyclin-dependent kinase (CDK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of CDK9 and also targets CDK1.[1][2] Its primary mechanism involves the inhibition of these kinases, which are crucial regulators of the cell cycle and RNA transcription.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately inducing apoptosis in cancer cells.[1] Additionally, by inhibiting CDK1, this compound can cause cell cycle arrest in the G2/M phase.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound should be protected from light and kept dry.
Q3: In which cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated effective anti-proliferative activity in various human tumor cell lines, with a general GI50 (half maximal growth inhibition) of less than 1 μM.[1][3] Notably, its ability to induce apoptosis has been documented in A2780 human ovarian cancer cells.[1][3]
Q4: What is the selectivity profile of this compound against different kinases?
A4: this compound is most potent against CDK9/T1 and CDK1/B. It exhibits significantly less activity against CDK2/E, CDK4/D, and CDK7/H.[2] It has shown low to no activity against a panel of non-CDK kinases including protein kinase A, B, C, CaMKII, PDGFβ, and MAPK at concentrations of 5 μM.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent anti-proliferative (GI50) values between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent seeding density. 3. Degradation of this compound stock solution. 4. Pipetting errors. | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. 2. Optimize and strictly adhere to the cell seeding density for your specific cell line. 3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid multiple freeze-thaw cycles. 4. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Lower than expected induction of apoptosis. | 1. Sub-optimal concentration of this compound. 2. Insufficient incubation time. 3. Cell line is resistant to this compound mediated apoptosis. 4. Issues with the apoptosis detection assay. | 1. Perform a dose-response experiment to determine the optimal concentration for apoptosis induction in your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. 3. Consider using a different cell line or investigating the expression levels of CDK9, CDK1, Mcl-1, and Bcl-2 in your current cell line. 4. Include positive and negative controls for your apoptosis assay (e.g., Annexin V/PI staining, caspase-3 activation). |
| No significant G2/M cell cycle arrest observed. | 1. Cell line may not be sensitive to CDK1 inhibition by this compound. 2. Incorrect timing of cell cycle analysis. 3. Concentration of this compound is too low to effectively inhibit CDK1. | 1. Investigate the expression and activity of CDK1 in your cell line. 2. Perform a time-course experiment to capture the peak of G2/M arrest. 3. Increase the concentration of this compound in a dose-dependent manner and re-evaluate the cell cycle profile. |
| Precipitation of this compound in cell culture media. | 1. Poor solubility of this compound in aqueous solutions. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the stock solution is fully dissolved before further dilution. Consider using a different solvent if compatible. 2. Keep the final solvent concentration in the cell culture media below 0.5% (or a level determined to be non-toxic to your cells). |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Kᵢ (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
| CDK7/H | 405 |
Data is representative of mean values from two independent experiments.[2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line Type | GI₅₀ |
| Human Tumor Cell Lines | < 1 µM |
GI₅₀ values can vary depending on the specific cell line and experimental conditions.[1][3]
Experimental Protocols
Protocol: Anti-proliferative Assay using a Resazurin-based Method
This protocol outlines a general procedure to determine the GI50 of this compound in a human cancer cell line.
1. Materials:
- This compound
- Human cancer cell line of interest (e.g., A2780)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well clear-bottom black plates
- Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
- DMSO (for dissolving this compound)
- Multi-channel pipette
- Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
2. Procedure:
- Cell Seeding:
- Harvest and count cells, ensuring viability is >95%.
- Dilute cells in complete medium to the desired seeding density (e.g., 2,000-5,000 cells/well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
- Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
- Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Resazurin Assay:
- Add 10 µL of resazurin solution to each well.
- Incubate for 2-4 hours at 37°C, protected from light.
- Measure the fluorescence using a plate reader.
- Data Analysis:
- Subtract the background fluorescence (wells with medium and resazurin only).
- Normalize the fluorescence readings of the treated wells to the vehicle control wells.
- Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the GI50 value.
Visualizations
Caption: this compound inhibits CDK1 and CDK9, leading to G2/M arrest and reduced transcription of anti-apoptotic proteins.
Caption: A general workflow for determining the GI50 of this compound using a resazurin-based cell viability assay.
References
mitigating non-specific binding of CDKI-83
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CDKI-83, a potent cyclin-dependent kinase inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective experimental design and interpretation, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and also demonstrates significant activity against Cyclin-Dependent Kinase 1 (CDK1).[1] Its inhibitory action on CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 by reducing the phosphorylation of RNA Polymerase II.[1] Inhibition of CDK1 can induce cell cycle arrest in the G2/M phase.[1]
Q2: What is the known kinase selectivity of this compound?
A2: this compound shows the highest potency against CDK9/T1, with a reported Ki of 21 nM. It is also a potent inhibitor of CDK1/B with a Ki of 72 nM. Its activity against other CDKs is significantly lower, with Ki values of 232 nM for CDK2/E, 290 nM for CDK4/D, and 405 nM for CDK7/H. At a concentration of 5 µM, this compound showed low to no activity against a panel of non-CDK kinases including PKA, PKB, PKC, CaMKII, PDGFβ, MAPK, Src, Lck, and Abl.
Q3: What are the potential off-target effects of this compound?
A3: Given its dual activity against CDK9 and CDK1, cellular phenotypes may result from the combined inhibition of both kinases. While broader kinome-wide screening data for this compound is not publicly available, its aminothiazole pyrimidine scaffold is a common feature in many kinase inhibitors. Compounds with this scaffold have been reported to have varying selectivity profiles, and thus, off-target binding to other kinases, though not yet characterized for this compound, remains a possibility.
Q4: How can I confirm that the observed cellular effects are due to on-target inhibition of CDK9 and/or CDK1?
A4: Target validation is crucial. We recommend performing target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays to confirm that this compound is binding to CDK9 and CDK1 in your cellular model. Additionally, downstream signaling effects, such as decreased phosphorylation of the RNA Polymerase II C-terminal domain (a marker of CDK9 inhibition) and reduced phosphorylation of CDK1 substrates, should be monitored by western blot.
Q5: What are some general strategies to minimize non-specific binding in my experiments?
A5: To minimize non-specific binding, it is important to use the lowest effective concentration of this compound, as determined by dose-response studies in your specific cell line. Ensure proper experimental controls, including vehicle-treated cells and potentially a structurally related but inactive control compound, if available. Optimizing cell density and incubation times can also help reduce non-specific effects. For in vitro assays, the inclusion of detergents like Tween-20 or Triton X-100 in buffer solutions can help reduce non-specific binding to surfaces.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell toxicity at expected effective concentrations. | Off-target effects due to inhibition of kinases other than CDK9/CDK1. | Perform a dose-response curve to determine the minimal effective concentration. Validate target engagement using CETSA or NanoBRET to ensure the effect is happening at concentrations where the drug binds to its intended targets. Consider using a more selective CDK9 inhibitor if the phenotype is believed to be solely due to CDK9 inhibition. |
| Discrepancy between biochemical assay (IC50) and cellular assay (EC50) results. | Poor cell permeability of this compound, active efflux from cells, or high intracellular ATP concentrations competing with the inhibitor. | Verify cell permeability using cellular uptake assays. If efflux is suspected, co-incubation with known efflux pump inhibitors could be tested. For ATP competition, consider using cellular assays that measure target engagement directly rather than downstream functional outcomes. |
| Inconsistent results between experiments. | Variability in cell culture conditions (passage number, confluency), reagent preparation, or incubation times. | Standardize cell culture protocols, including seeding density and passage number. Prepare fresh stock solutions of this compound regularly and store them appropriately. Ensure precise and consistent incubation times. |
| Unexpected cellular phenotype not consistent with known CDK9 or CDK1 inhibition. | Non-specific binding to other cellular proteins. | Conduct a broader kinase screen or proteome-wide analysis to identify potential off-targets. Use structurally distinct CDK9/CDK1 inhibitors to see if the phenotype is reproducible. Employ genetic approaches like siRNA or CRISPR-Cas9 to knock down CDK9 and/or CDK1 to see if the phenotype is mimicked. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | Ki (nM) |
| CDK9/T1 | 21 |
| CDK1/B | 72 |
| CDK2/E | 232 |
| CDK4/D | 290 |
| CDK7/H | 405 |
Data from: Liu X, et al. Invest New Drugs. 2012 Jun;30(3):889-97.
Table 2: Activity of this compound Against a Panel of Non-CDK Kinases at 5 µM
| Kinase | Remaining Activity (%) |
| PKA | >90% |
| PKB | >90% |
| PKC | >90% |
| CaMKII | >90% |
| PDGFβ | >90% |
| MAPK | >90% |
| Src | ~70% |
| Lck | ~60% |
| Abl | ~80% |
Data from: Liu X, et al. Invest New Drugs. 2012 Jun;30(3):889-97.
Signaling Pathway
Caption: this compound inhibits CDK9, preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Experimental Protocols & Workflows
Experimental Workflow for Assessing Off-Target Effects
Caption: A workflow for investigating potential off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to and stabilizes CDK9 and/or CDK1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against CDK9, CDK1, and a loading control (e.g., GAPDH, β-actin)
-
SDS-PAGE and Western blot reagents and equipment
Methodology:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for the appropriate time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting to detect the levels of soluble CDK9 and CDK1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control for each temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (Conceptual Outline)
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Note: This is a conceptual outline as kinome-wide screening is typically performed by specialized contract research organizations (CROs).
Methodology:
-
Assay Formats: A variety of assay formats can be used, including radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Kinase Panel: A large panel of purified, active kinases is used, representing a significant portion of the human kinome.
-
Inhibitor Concentration: this compound is typically tested at one or more fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel.
-
Assay Performance: The kinase reactions are performed in the presence of this compound or a vehicle control. The activity of each kinase is measured.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. For kinases showing significant inhibition, IC50 values are determined by performing dose-response experiments. The results are often visualized as a dendrogram (kinome map) to illustrate the selectivity profile.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the binding affinity and kinetics (association and dissociation rates) of this compound to purified CDK9 and CDK1.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant CDK9/Cyclin T1 and CDK1/Cyclin B proteins
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: Immobilize the purified kinase complexes onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized kinase surface and a reference surface.
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
References
interpreting unexpected phenotypes with CDKI-83 treatment
Welcome to the technical support center for CDKI-83. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected phenotypes and troubleshoot experiments involving this novel cyclin-dependent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 1 (CDK1).[1][2] Its anti-cancer effects stem from the combined consequences of inhibiting these two key cellular regulators. Inhibition of CDK1 leads to a cell cycle arrest in the G2/M phase, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the phosphorylation of RNA Polymerase II, leading to broad transcriptional inhibition and downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[1]
Q2: What are the expected, on-target cellular effects of this compound treatment?
A2: Based on its dual mechanism, the primary expected effects of this compound on sensitive cancer cell lines are G2/M cell cycle arrest and the induction of apoptosis.[1][3] This is often observed as an increase in the Sub-G1 population in cell cycle analysis and positive staining in Annexin V assays.[1][3]
Q3: How selective is this compound for CDK1 and CDK9?
A3: this compound is most potent against CDK9/Cyclin T1, with strong activity against CDK1/Cyclin B.[2] It is significantly less active (>10-fold) against other cyclin-dependent kinases such as CDK2, CDK4, and CDK7, making it a relatively selective dual inhibitor.[2]
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of this compound against a panel of cyclin-dependent kinases.
| Kinase Target | K_i (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| Data sourced from Liu X, et al. (2012).[2] |
Troubleshooting Unexpected Phenotypes
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: Weaker than Expected G2/M Arrest
-
Question: I'm treating my cells with this compound, but I'm not seeing the robust G2/M arrest I would expect from a CDK1 inhibitor. My cell viability is decreasing, but the cell cycle profile is not dramatically altered. Why?
-
Answer: This is a plausible but complex observation that can arise from several factors:
-
Potent Apoptotic Induction: this compound's strong inhibitory effect on CDK9 can rapidly induce apoptosis by downregulating critical survival proteins.[1] It is possible that in your specific cell line, the apoptotic pathway is triggered so efficiently that cells die before they can accumulate in the G2/M phase.
-
Cell Line Dependency: The cellular response to CDK inhibitors can be highly context-dependent.[4] The genetic background of your cells, such as the status of tumor suppressors (e.g., p53) or oncogenes, can significantly influence whether the primary outcome is cell cycle arrest or apoptosis.
-
Drug Concentration: Ensure you have performed a full dose-response curve. A concentration that is too high may cause rapid, widespread cell death, masking a more subtle cell cycle arrest phenotype that might be observable at lower concentrations.
-
Scenario 2: Massive Changes in Gene Expression Unrelated to Cell Cycle
-
Question: My RNA-seq or microarray data shows significant transcriptional changes in hundreds of genes that are not directly involved in the G1/S or G2/M checkpoints. Is this an off-target effect?
-
Answer: This is very likely an on-target effect of this compound. CDK9 is a crucial component of the P-TEFb complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2.[1] This phosphorylation event is essential for releasing RNAPII from promoter-proximal pausing and allowing productive transcript elongation. By inhibiting CDK9, this compound causes a global decrease in transcriptional elongation, affecting a wide variety of genes, particularly those with short-lived mRNA and protein products, such as the anti-apoptotic protein Mcl-1.[1] Therefore, widespread transcriptional changes are an expected consequence of CDK9 inhibition.
Scenario 3: Cells Appear Enlarged and Flattened But Are Not Dying
-
Question: After treating my cells with this compound, they stopped proliferating, became enlarged and flattened, and stained positive for senescence-associated β-galactosidase. I expected apoptosis, not senescence. What is happening?
-
Answer: While apoptosis is a common outcome, some CDK inhibitors can induce a state of cellular senescence in certain cancer models.[4][5] This phenotype is characterized by a stable cell cycle arrest and distinct morphological and secretory changes. The decision between apoptosis and senescence is a complex cellular process. It is possible that in your cell model, the G2/M arrest induced by CDK1 inhibition becomes permanent and triggers the senescence machinery before the apoptotic threshold from CDK9 inhibition is reached. This is a known, albeit less common, outcome for CDK4/6 inhibitors and is a plausible "unexpected" phenotype for this compound.[5]
Scenario 4: Development of Acquired Resistance
-
Question: My cell line was initially very sensitive to this compound, but after several weeks in culture, a resistant population has emerged. What are the potential mechanisms of resistance?
-
Answer: While specific resistance mechanisms to this compound have not been published, resistance to CDK inhibitors in general often involves the cell rewiring its circuitry to bypass the drug's effects. Plausible mechanisms include:
-
Upregulation of Drug Efflux Pumps: Overexpression of ABC transporters can reduce the intracellular concentration of the drug.
-
Compensatory Signaling Pathways: For inhibitors of cell cycle kinases, cells can sometimes adapt by upregulating alternative pathways. For example, resistance to CDK4/6 inhibitors can be driven by the activation of the Cyclin E-CDK2 axis.[6]
-
Alterations in Downstream Effectors: While less likely for a dual-target inhibitor, mutations or loss of expression in key downstream effectors of the CDK1 or CDK9 pathways could theoretically confer resistance.
-
Visual Guides and Workflows
This compound Core Signaling Pathway
Caption: Core mechanism of this compound, showing dual inhibition of CDK1 and CDK9.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the apoptotic Sub-G1 population.
-
Cell Seeding: Plate 0.5 x 10⁶ to 1 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time point (e.g., 24, 48 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample and pellet by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to the cell suspension for fixation.
-
Storage: Store fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle distribution.
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Harvesting: Collect all cells, including the supernatant containing floating cells. Pellet by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Pathway Markers
This protocol allows for the verification of this compound's on-target effects.
-
Cell Lysis: After treatment (Protocol 1, steps 1-2), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to verify this compound action include:
-
p-RNAPII (Ser2): To confirm CDK9 inhibition.
-
Mcl-1 or Bcl-2: To confirm downstream effects of transcriptional inhibition.
-
p-PP1α (Thr320): To confirm CDK1 inhibition.[1]
-
GAPDH or β-Actin: As a loading control.
-
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Unexpected Outcomes of CDK4/6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CDKI-83 selectivity profile against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of CDKI-83, a potent cyclin-dependent kinase (CDK) inhibitor. The information presented is intended to support research and development efforts in the field of oncology and kinase inhibitor drug discovery.
Quantitative Kinase Selectivity Profile
This compound has demonstrated significant inhibitory activity against key members of the cyclin-dependent kinase family, with a primary focus on CDK9. The selectivity of this compound has been evaluated against a panel of both CDK and non-CDK kinases. The inhibitory activity is presented in terms of the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Kinase Target | Ki (nM) |
| CDK9/cyclin T1 | 21 |
| CDK1/cyclin B | 72 |
| CDK2/cyclin E | 232 |
| CDK4/cyclin D1 | 290 |
| CDK7/cyclin H | 405 |
Table 1: Inhibitory activity (Ki) of this compound against a panel of cyclin-dependent kinases.
Furthermore, the selectivity of this compound was assessed against a panel of non-CDK kinases at a concentration of 5 μM. The results indicated low to no activity against several common kinases, highlighting its relative selectivity for the CDK family.
| Kinase Target | Remaining Kinase Activity (%) at 5 μM this compound |
| Protein Kinase A | > 50 |
| Protein Kinase B (Akt) | > 50 |
| Protein Kinase C | > 50 |
| CaMKII | > 50 |
| PDGFβ | > 50 |
| MAPK | > 50 |
| Src | < 50 |
| Lck | < 50 |
| Abl | < 50 |
Table 2: Selectivity of this compound against a panel of non-CDK kinases.[1]
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was performed using established biochemical assay methodologies. While the specific proprietary details of the assays may vary, the general principles are outlined below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase and its corresponding cyclin partner
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a modified ATP analog for non-radioactive methods
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Test compound (this compound) at various concentrations
-
Control inhibitors
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or phosphorimager (for radiometric assays)
-
Plate reader for luminescence, fluorescence, or absorbance (for non-radioactive assays)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically dimethyl sulfoxide (DMSO).
-
Reaction Setup: The kinase reaction is assembled in the wells of the assay plate. The components are typically added in the following order:
-
Kinase reaction buffer
-
Test compound (this compound) or vehicle control (DMSO)
-
Kinase/cyclin complex
-
Substrate
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate.
-
Termination of Reaction: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid) or a chelating agent (e.g., EDTA) to sequester the Mg²⁺ ions required for kinase activity.
-
Detection of Phosphorylation:
-
Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel on the substrate, which is proportional to kinase activity, is quantified using a scintillation counter or phosphorimager.
-
Non-Radioactive Assays: Various detection methods can be employed, such as luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based methods (e.g., ELISA) that detect the phosphorylated substrate.
-
-
Data Analysis: The kinase activity at each concentration of this compound is calculated as a percentage of the activity in the vehicle control. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the inhibition of CDK9 and CDK1, leading to downstream effects on transcription and cell cycle control, ultimately inducing apoptosis in cancer cells.
References
A Comparative Guide to the Efficacy of CDKI-83 and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cyclin-dependent kinase (CDK) inhibitors, CDKI-83 and flavopiridol. The information is compiled from various preclinical studies to offer an objective overview of their performance, supported by experimental data.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for cancer therapy.[1] Flavopiridol, a pan-CDK inhibitor, was the first of its class to enter clinical trials.[2] this compound is a more recently developed inhibitor with a distinct selectivity profile. This guide aims to compare these two compounds based on their mechanism of action, inhibitory potency, and cellular effects.
Mechanism of Action
This compound is a potent inhibitor of CDK9 and also demonstrates significant activity against CDK1.[3] Its primary mechanism is the inhibition of transcriptional elongation by targeting the CDK9/cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb). This leads to the downregulation of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis. Inhibition of CDK1 by this compound contributes to cell cycle arrest, primarily at the G2/M phase.
Flavopiridol is a broad-spectrum or "pan-CDK" inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[4][5] Its anti-cancer effects are multifaceted, stemming from the inhibition of both cell cycle progression and transcription.[6] By inhibiting cell cycle-related CDKs, flavopiridol can induce G1 and G2 phase arrest.[7] Similar to this compound, its inhibition of CDK9 disrupts transcription, leading to apoptosis.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and flavopiridol. It is important to note that this data is compiled from separate studies, and direct comparison should be approached with caution as experimental conditions may have varied.
Table 1: Kinase Inhibitory Potency
| Target | This compound (Kᵢ in nM) | Flavopiridol (IC₅₀ in nM) |
| CDK1/cyclin B | 72[3] | 30[5] |
| CDK2/cyclin E | 232[3] | 170[5] |
| CDK4/cyclin D1 | 290[3] | 100[5] |
| CDK6/cyclin D3 | Not Reported | 60[5] |
| CDK7/cyclin H | 405[3] | 300[5] |
| CDK9/cyclin T1 | 21[3] | 10[5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (GI₅₀ in µM) | Flavopiridol (IC₅₀ in nM) |
| A2780 | Ovarian Cancer | <1 | 15[4] |
| HCT116 | Colon Carcinoma | Not Reported | 13[4] |
| PC3 | Prostate Cancer | Not Reported | 10[4] |
| Mia PaCa-2 | Pancreatic Cancer | Not Reported | 36[4] |
| LNCaP | Prostate Cancer | Not Reported | 16[4] |
| K562 | Chronic Myelogenous Leukemia | Not Reported | 130[4] |
| Head and Neck Squamous Cell Carcinoma (various) | Head and Neck Cancer | Not Reported | 43-83[9] |
| Anaplastic Thyroid Cancer (KMH2, BHT-101, CAL62) | Thyroid Cancer | Not Reported | 100-130[10] |
| Cholangiocarcinoma (KKU-055, KKU-100, KKU-213, KKU-214) | Bile Duct Cancer | Not Reported | 40.1-91.9[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK inhibitor (this compound or flavopiridol) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Kinase Activity Assay (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, the kinase activity.
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor (this compound or flavopiridol) at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The signal is correlated to the amount of ADP produced and thus the kinase activity.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. By analyzing a population of cells stained with PI using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Procedure:
-
Culture cells and treat them with the CDK inhibitor or vehicle control for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Before analysis, centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emission of PI.
-
The resulting data is plotted as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and flavopiridol, as well as a typical experimental workflow for their evaluation.
Caption: Signaling pathways targeted by this compound and Flavopiridol.
Caption: General experimental workflow for comparing CDK inhibitors.
Summary of Efficacy
This compound: The available data indicates that this compound is a potent and selective inhibitor of CDK9 and CDK1.[3] Its high potency against CDK9 suggests a strong ability to induce apoptosis by disrupting transcriptional processes. The dual inhibition of CDK1 and CDK9 may offer a synergistic anti-cancer effect by simultaneously arresting the cell cycle and promoting cell death.
Flavopiridol: As a pan-CDK inhibitor, flavopiridol demonstrates broader activity across multiple CDKs involved in both cell cycle control and transcription.[4][5] This broad-spectrum inhibition can lead to potent anti-proliferative effects in a wide range of cancer cell lines.[4] However, the lack of selectivity may also contribute to off-target effects and potential toxicities, which have been a consideration in its clinical development.[6][12]
Conclusion
Both this compound and flavopiridol are effective inhibitors of CDKs with demonstrated anti-cancer properties in preclinical models. This compound exhibits a more targeted approach, primarily inhibiting CDK9 and CDK1, which may offer a more favorable therapeutic window. Flavopiridol's pan-inhibitory profile results in broad anti-proliferative activity but may be associated with a higher potential for off-target effects.
A direct, head-to-head comparative study under identical experimental conditions would be necessary to definitively conclude which compound has a superior efficacy profile. The choice between a selective and a pan-CDK inhibitor will likely depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. This guide provides a foundation for researchers to understand the key differences between these two compounds and to design further experiments for a more direct comparison.
References
- 1. arxiv.org [arxiv.org]
- 2. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavopiridol, a novel cyclin-dependent kinase inhibitor, suppresses the growth of head and neck squamous cell carcinomas by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flavopiridol, a novel cyclin-dependent kinase inhibitor, in metastatic renal cancer: a University of Chicago Phase II Consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CDKI-83 and Other Preclinical CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of CDKI-83, a potent cyclin-dependent kinase 9 (CDK9) inhibitor, with other notable CDK9 inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for further investigation.
Introduction to CDK9 Inhibition in Oncology
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms a complex with its regulatory partner, Cyclin T1, creating the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling the transcription of downstream genes. Many of these genes encode for anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) and oncogenes (e.g., MYC) that are critical for cancer cell survival and proliferation. Inhibition of CDK9 offers a promising therapeutic strategy by selectively downregulating these short-lived survival proteins, leading to apoptosis in cancer cells.
This compound has emerged as a significant CDK9 inhibitor in preclinical studies. This guide will compare its activity and selectivity profile against other well-characterized CDK9 inhibitors: Flavopiridol (Alvocidib), Dinaciclib, AZD4573, CDKI-73, and MC180295.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their biochemical potency, in vitro cellular activity, and in vivo efficacy in preclinical cancer models.
Table 1: Biochemical Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values of the compounds against a panel of cyclin-dependent kinases, providing insight into their potency and selectivity. Lower values indicate greater potency.
| Inhibitor | CDK9 (IC50/Ki, nM) | CDK1 (IC50/Ki, nM) | CDK2 (IC50/Ki, nM) | CDK4 (IC50/Ki, nM) | CDK7 (IC50/Ki, nM) | Reference(s) |
| This compound | 21 (Ki) | 72 (Ki) | 232 (Ki) | 290 (Ki) | 405 (Ki) | [1] |
| Flavopiridol | 6 | ~100-300 | ~100-300 | ~100-300 | ~300 | [2][3] |
| Dinaciclib | 4 | 3 | 1 | >1000 | >1000 | [4][5] |
| AZD4573 | <3 | >30 | >30 | >30 | >30 | [6] |
| CDKI-73 | 6 | ~3 | ~3 | ~8 | ~134 | [7] |
| MC180295 | 5 | 138 | 233 | 112 | 555 | [8] |
Table 2: In Vitro Anti-cancer Activity
This table showcases the in vitro efficacy of the CDK9 inhibitors in various cancer cell lines, measured by their ability to inhibit cell growth (GI50) or induce apoptosis (e.g., Caspase Activation EC50).
| Inhibitor | Cell Line | Cancer Type | In Vitro Efficacy (GI50/EC50, µM) | Reference(s) |
| This compound | A2780 | Ovarian Cancer | <1 (GI50) | [1] |
| Flavopiridol | Various | Various | 0.03 - 0.1 | [2] |
| Dinaciclib | A2780 | Ovarian Cancer | 0.011 (Median IC50) | [5] |
| AZD4573 | Hematological Cancers | Various | 0.011 (Median GI50) | [6] |
| CDKI-73 | A2780 | Ovarian Cancer | 0.007 (IC50) | [7] |
| MC180295 | Various | Various | 0.171 (Median IC50) | [9] |
Table 3: In Vivo Antitumor Efficacy in Preclinical Models
This table provides a summary of the in vivo antitumor activity of the CDK9 inhibitors in various xenograft or patient-derived xenograft (PDX) models.
| Inhibitor | Cancer Model | Administration Route | Dosing Schedule | Antitumor Efficacy | Reference(s) |
| This compound | A2780 Ovarian Xenograft | Not specified | Not specified | Induced apoptosis | [1] |
| Flavopiridol | Various Xenografts | IV | Various | Significant tumor growth inhibition | [2] |
| Dinaciclib | Solid Tumor Xenografts | IP | Intermittent | Tumor regression | [4] |
| AZD4573 | MM, AML, NHL Xenografts | IV | Intermittent | Durable regressions | [6] |
| CDKI-73 | Ovarian Cancer Xenograft | Oral | Daily | Synergistic effect with olaparib | [7] |
| MC180295 | AML & Colon Xenografts | IP | Not specified | Significant tumor growth inhibition | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of CDK9 inhibitors and a typical workflow for their preclinical evaluation.
Caption: Mechanism of CDK9 Inhibition.
Caption: Preclinical Evaluation Workflow.
Caption: Comparison of CDK9 Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of the key methodologies employed in the evaluation of this compound and other CDK9 inhibitors. For complete, detailed protocols, please refer to the cited publications.
Biochemical Kinase Assays
-
Principle: To determine the in vitro potency and selectivity of the inhibitors against a panel of purified kinases.
-
General Protocol:
-
Recombinant human CDK/cyclin complexes are incubated with a specific substrate (e.g., a peptide derived from histone H1 or the C-terminal domain of RNAPII) and ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a kinase buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filter binding or chromatography).
-
The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration. Ki values are determined using the Cheng-Prusoff equation if the ATP concentration and its Km are known.
-
Cell Viability Assays (MTT/Resazurin)
-
Principle: To assess the effect of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
-
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
GI50 values (the concentration that inhibits cell growth by 50%) are calculated from the dose-response curves.
-
-
Resazurin Assay: This assay is similar to the MTT assay, but uses a blue, non-fluorescent dye (resazurin) that is reduced by viable cells to a pink, fluorescent product (resorufin). The fluorescence is then measured.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Principle: To detect and quantify apoptosis (programmed cell death) induced by the inhibitors.
-
General Protocol:
-
Cells are treated with the inhibitor at various concentrations and for different time points.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is determined.
-
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins in cell lysates, providing insights into the mechanism of action of the inhibitors.
-
General Protocol:
-
Cells are treated with the inhibitor, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-RNAPII, Mcl-1, cleaved PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected using an imaging system.
-
The intensity of the bands is quantified to determine the relative protein levels.
-
Conclusion
The preclinical data compiled in this guide highlight the potent anti-cancer activity of this compound and other CDK9 inhibitors. This compound demonstrates high potency against CDK9 with moderate selectivity over other CDKs. Its in vitro and in vivo efficacy in ovarian cancer models suggests its potential as a therapeutic candidate.
When compared to other CDK9 inhibitors, several key differences emerge. Flavopiridol, a first-generation compound, exhibits broad CDK inhibition, which may contribute to its toxicity profile. Dinaciclib also shows potent inhibition of multiple CDKs. In contrast, newer agents like AZD4573 and MC180295 have been designed for greater selectivity for CDK9, which may translate to an improved therapeutic window. CDKI-73, similar to this compound, shows potent CDK9 inhibition and promising preclinical activity.
The choice of a particular CDK9 inhibitor for further development will likely depend on the specific cancer type, the desired selectivity profile, and the therapeutic strategy (e.g., monotherapy versus combination therapy). The data presented here provide a foundation for making such informed decisions. Further head-to-head preclinical studies and ultimately, clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of these promising anti-cancer agents.
References
- 1. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CDKI-83: A Comparative Guide Using siRNA
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel drug candidate is paramount. This guide provides a comparative framework for validating the on-target effects of the cyclin-dependent kinase (CDK) inhibitor, CDKI-83, using small interfering RNA (siRNA) technology. We present a hypothetical study design, comparative data, and detailed experimental protocols to objectively assess the specificity of this compound.
This compound is a potent inhibitor of cyclin-dependent kinases, key regulators of the cell cycle and transcription.[1] Initial studies have identified this compound as a nanomolar inhibitor of CDK9 and also demonstrated activity against CDK1.[1] This dual activity suggests that this compound may induce anti-cancer effects through both transcriptional inhibition and cell cycle arrest. However, like many small molecule inhibitors, this compound may have off-target effects that could contribute to its biological activity and potential toxicity.[2] Therefore, rigorous on-target validation is crucial.
This guide outlines a validation strategy comparing the cellular effects of this compound treatment with those induced by the specific knockdown of its putative targets, CDK9 and CDK1, using siRNA. A concordance between the pharmacological and genetic inhibition approaches would provide strong evidence for the on-target activity of this compound.
Comparative Analysis of this compound and Target Gene Knockdown
To quantitatively assess the on-target effects of this compound, a series of experiments can be conducted to compare its impact on cell viability, apoptosis, and downstream signaling with that of siRNA-mediated knockdown of CDK9 and CDK1. The following table summarizes the expected quantitative outcomes from such a study in a relevant cancer cell line (e.g., A2780 human ovarian cancer cells, where this compound has been shown to induce apoptosis[1]).
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% Annexin V Positive) | p-Rb (Ser807/811) Levels (% of Control) | Mcl-1 Expression (% of Control) |
| Negative Control siRNA | 100% | 5% | 100% | 100% |
| This compound (1 µM) | 45% | 60% | 30% | 25% |
| CDK9 siRNA | 70% | 40% | 95% | 30% |
| CDK1 siRNA | 65% | 35% | 40% | 90% |
| CDK9 + CDK1 siRNA | 40% | 65% | 35% | 28% |
Table 1: Hypothetical Comparative Data of this compound and siRNA Target Knockdown. This table presents expected quantitative data from a study designed to validate the on-target effects of this compound. The data illustrates how the effects of this compound on cell viability, apoptosis, and downstream markers (p-Rb and Mcl-1) are phenocopied by the combined knockdown of CDK9 and CDK1, suggesting on-target activity.
Experimental Protocols
Detailed methodologies are critical for the successful execution and interpretation of on-target validation studies. Below are the protocols for the key experiments cited in this guide.
siRNA Transfection Protocol
This protocol outlines the steps for transiently knocking down the expression of target genes (CDK9 and CDK1) using siRNA.
-
Cell Seeding: Plate cells (e.g., A2780) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 100 pmol of siRNA (negative control, CDK9-specific, or CDK1-specific) into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays. The optimal incubation time should be determined empirically to achieve maximal protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm target protein knockdown by Western blotting.
Western Blotting Protocol
This protocol is for detecting and quantifying the levels of specific proteins (e.g., CDK9, CDK1, p-Rb, Mcl-1, and a loading control like β-actin) following siRNA transfection or drug treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (total protein extract).
-
Determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Visualizing the Validation Strategy
To further clarify the concepts presented, the following diagrams illustrate the relevant signaling pathways, the experimental workflow, and the logical framework for validating the on-target effects of this compound.
Figure 1: this compound Putative Signaling Pathways. This diagram illustrates the roles of CDK1 in cell cycle progression and CDK9 in transcriptional regulation and apoptosis, highlighting where this compound and specific siRNAs exert their inhibitory effects.
Figure 2: Experimental Workflow for On-Target Validation. This flowchart outlines the key steps in the experimental process, from cell treatment to data analysis, for comparing the effects of this compound and siRNA-mediated target knockdown.
Figure 3: Logical Framework for On-Target Validation. This diagram illustrates the logical relationship for determining whether an observed cellular effect of this compound is on-target by comparing it to the phenotype induced by specific gene knockdown.
References
Unveiling the Selectivity of CDKI-83: A Comparative Analysis of CDK1 and CDK9 Inhibition
For Immediate Release
A deep dive into the inhibitory profile of the cyclin-dependent kinase inhibitor CDKI-83 reveals a greater potency towards CDK9, a key regulator of transcription, over CDK1, a crucial component of the cell cycle engine. This guide provides a comprehensive comparison of the inhibitory constant (Ki) of this compound for these two critical kinases, supported by detailed experimental methodologies and pathway visualizations to inform researchers and drug development professionals.
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Understanding the precise inhibitory profile of a compound is paramount for predicting its biological effects and therapeutic potential. This report focuses on this compound, a small molecule inhibitor, and its differential activity against two pivotal cyclin-dependent kinases: CDK1 and CDK9.
Quantitative Assessment of this compound's Inhibitory Potency
Biochemical assays have been employed to determine the inhibition constant (Ki) of this compound against both CDK1/cyclin B and CDK9/cyclin T1 complexes. The Ki value is a measure of the inhibitor's binding affinity, with a lower value indicating a more potent inhibitor.
The experimental data demonstrates that this compound is a nanomolar inhibitor of both kinases, with a clear preference for CDK9. The Ki of this compound for CDK9/cyclin T1 was determined to be 21 nM, while its Ki for CDK1/cyclin B was found to be 72 nM. This more than three-fold selectivity for CDK9 suggests that at therapeutic concentrations, this compound is likely to exert its primary effects through the inhibition of transcriptional processes regulated by CDK9.
| Kinase Complex | Inhibitor | Ki (nM) |
| CDK1/cyclin B | This compound | 72 |
| CDK9/cyclin T1 | This compound | 21 |
Table 1: Inhibitory Constants (Ki) of this compound for CDK1 and CDK9. This table summarizes the quantitative data on the inhibitory potency of this compound against the specified CDK complexes.
Deciphering the Roles of CDK1 and CDK9: Signaling Pathways
To fully appreciate the implications of this compound's selectivity, it is essential to understand the distinct roles of CDK1 and CDK9 in cellular signaling.
CDK1: The Master Regulator of Mitosis
CDK1, in complex with its regulatory partner cyclin B, is the primary driver of the G2/M phase transition in the cell cycle.[1][2] Its activation triggers a cascade of phosphorylation events that lead to chromosome condensation, nuclear envelope breakdown, and the formation of the mitotic spindle, all essential for cell division.
Caption: CDK1 Signaling Pathway in Cell Cycle Progression.
CDK9: The Engine of Transcriptional Elongation
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex with its primary partner cyclin T1, plays a crucial role in regulating gene expression.[3] It phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and allowing for productive transcript elongation. This process is vital for the expression of many genes, including short-lived anti-apoptotic proteins that are often overexpressed in cancer cells.
References
A Head-to-Head Comparison of CDK9 Inhibitors: CDKI-83 vs. AZD-4573
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription and a promising target for therapeutic intervention, particularly in hematological malignancies.[1][2][3] This guide provides a detailed head-to-head comparison of two notable CDK9 inhibitors, CDKI-83 and AZD-4573, summarizing their biochemical and cellular activities based on available preclinical data.
Disclaimer: The data presented in this guide are compiled from separate studies. To date, no direct head-to-head comparative studies of this compound and AZD-4573 in the same experimental systems have been published. Therefore, the quantitative comparisons should be interpreted with caution.
At a Glance: Key Differences
| Feature | This compound | AZD-4573 |
| Primary Target | CDK9 | CDK9 |
| Secondary Target(s) | CDK1 | Highly selective for CDK9 |
| Potency (CDK9) | Ki = 21 nM | IC50 < 4 nM |
| Cellular Activity | Broad anti-proliferative activity (GI50 < 1 µM) | Potent activity in hematological cancers (median GI50 = 11 nM) |
| Clinical Development | Preclinical | Phase I/II clinical trials for hematological malignancies |
Biochemical Activity and Selectivity
Both this compound and AZD-4573 are potent inhibitors of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). However, their selectivity profiles differ significantly. AZD-4573 is reported to be a highly selective CDK9 inhibitor, with greater than 10-fold selectivity against other CDKs.[4] In contrast, this compound also demonstrates potent inhibition of CDK1, which may contribute to its observed effects on the cell cycle.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | Potency (Ki/IC50) | Source |
| This compound | CDK9/cyclin T1 | Ki = 21 nM | [5] |
| CDK1/cyclin B | Ki = 72 nM | [5] | |
| CDK2/cyclin E | Ki = 232 nM | [5] | |
| CDK4/cyclin D | Ki = 290 nM | [5] | |
| CDK7/cyclin H | Ki = 405 nM | [5] | |
| AZD-4573 | CDK9 | IC50 < 4 nM | [6] |
| CDK1 | IC50 = 370 nM (in MCF-7 cells) | ||
| CDK2/4/6 | IC50 > 10 µM (in MCF-7 cells) |
Cellular Activity and Mechanism of Action
Both inhibitors exert their anti-cancer effects by inhibiting CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2-RNAPII). This leads to the downregulation of short-lived anti-apoptotic proteins, most notably Mcl-1, and subsequently induces apoptosis in cancer cells.
AZD-4573 has been extensively characterized in hematological cancer models, where it induces rapid caspase activation and loss of cell viability at low nanomolar concentrations.[1][4] this compound has also demonstrated potent anti-proliferative activity across various human tumor cell lines and has been shown to induce apoptosis in ovarian cancer cells.
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Potency (GI50/EC50) | Source |
| This compound | Human tumor cell lines (panel) | Anti-proliferation | GI50 < 1 µM | |
| A2780 (Ovarian) | Apoptosis induction | Not specified | ||
| AZD-4573 | Hematological cancers (median) | Growth Inhibition | GI50 = 11 nM | [4] |
| Hematological cancers (median) | Caspase Activation | EC50 = 30 nM | [4] | |
| MV4-11 (AML) | Caspase Activation | EC50 = 13.7 nM | [6] | |
| OPM-2 (Multiple Myeloma) | Growth Inhibition | GI50 = 23 nM | [6] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both inhibitors involves the disruption of transcriptional regulation, leading to apoptosis.
Caption: CDK9 Inhibition Pathway.
The evaluation of these inhibitors typically follows a standard preclinical drug discovery workflow.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of CDK9 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a reaction mixture containing the CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNAPII C-terminal domain), and the test inhibitor (this compound or AZD-4573) at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiation: Start the reaction by adding ATP to the mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or AZD-4573 and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the absorbance of treated cells to that of untreated controls.
Western Blot for pSer2-RNAPII and Mcl-1
This technique is used to detect changes in the protein levels of key pharmacodynamic markers.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for pSer2-RNAPII, Mcl-1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
Both this compound and AZD-4573 are potent inhibitors of CDK9 that induce apoptosis in cancer cells through the downregulation of Mcl-1. AZD-4573 appears to be a more selective CDK9 inhibitor and has progressed to clinical trials, particularly for hematological malignancies. This compound, with its dual activity against CDK9 and CDK1, may offer a different therapeutic profile. The choice between these inhibitors for further research and development would depend on the specific cancer type and the desired therapeutic strategy. Direct comparative studies are warranted to definitively establish their relative potency, selectivity, and efficacy in various preclinical models.
References
Validating the Mechanism of Action of CDKI-83: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the cyclin-dependent kinase inhibitor CDKI-83, its mechanism of action, and comparative data with other CDK inhibitors. Detailed experimental protocols are included to assist researchers in validating its effects in various cell lines.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1][2] It has demonstrated significant anti-proliferative activity in human tumor cell lines, making it a promising candidate for anti-cancer agent development.[1][3] The compound, chemically identified as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile, primarily targets CDK9 and CDK1.[1][2]
Mechanism of Action of this compound
The anti-tumor activity of this compound stems from its dual inhibition of CDK9 and CDK1.[1]
-
Inhibition of CDK9: this compound is a potent inhibitor of CDK9/Cyclin T1.[2] This inhibition leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine-2 position.[1] Consequently, the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2, is downregulated, leading to the induction of apoptosis.[1]
-
Inhibition of CDK1: By targeting CDK1/Cyclin B, this compound causes cell cycle arrest in the G2/M phase.[1][2] A key indicator of CDK1 inhibition is the reduced phosphorylation of PP1α at Threonine-320.[1] This combined inhibition of both transcription and cell cycle progression contributes to its effective induction of apoptosis in cancer cells.[1]
Comparative Analysis of CDK Inhibitors
This compound's profile as a dual CDK9/CDK1 inhibitor distinguishes it from many clinically approved CDK inhibitors that primarily target CDK4 and CDK6. The following table provides a comparison with other notable CDK inhibitors.
| Inhibitor | Primary CDK Targets | Mechanism of Action | Key Cellular Effects |
| This compound | CDK9, CDK1 | Inhibits transcriptional elongation and G2/M cell cycle progression. | Downregulates Mcl-1/Bcl-2, induces apoptosis, causes G2/M arrest.[1] |
| Palbociclib (Ibrance) | CDK4, CDK6 | Blocks the G1 to S phase transition by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[4][5] | Induces G1 cell cycle arrest.[4][5] |
| Ribociclib (Kisqali) | CDK4, CDK6 | Similar to Palbociclib, prevents cell cycle progression from G1 to S phase.[4][6] | Induces G1 cell cycle arrest.[4][6] |
| Abemaciclib (Verzenio) | CDK4, CDK6 | Inhibits CDK4/6 to block Rb phosphorylation and prevent entry into the S phase.[4][6] | Induces G1 cell cycle arrest.[4][6] |
| Flavopiridol | Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9) | Broadly inhibits CDKs involved in both cell cycle and transcription.[7] | Induces cell cycle arrest and apoptosis.[7] |
Quantitative Performance Data for this compound
Table 1: Kinase Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (Ki) of this compound against a panel of cyclin-dependent kinases.
| Kinase | Ki (nM) |
| CDK9/T1 | 21 [2] |
| CDK1/B | 72 [2] |
| CDK2/E | 232[2] |
| CDK4/D | 290[2] |
| CDK7/H | 405[2] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
The GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian | <1[1][3] |
| MCF-7 | Breast | <1 |
| HCT116 | Colon | <1 |
| A549 | Lung | <1 |
Experimental Protocols for Mechanism of Action Validation
Here are detailed methodologies for key experiments to validate the mechanism of action of this compound.
Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.
Methodology:
-
Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from Rb for CDK4/6 or histone H1 for CDK1/2), and ATP (radiolabeled with ³²P or ³³P).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or SDS-PAGE.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or autoradiography.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.[2]
Cell Proliferation Assay (MTT Assay)
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of target proteins.
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, Mcl-1, Bcl-2, cleaved PARP, phospho-PP1α Thr320, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[1]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Validation
Caption: Workflow for validating this compound's mechanism of action.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to cellular effects.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Analysis of CDKI-83 and Other Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies, particularly cyclin-dependent kinase (CDK) inhibitors, presents a significant challenge in oncology. This guide provides a comprehensive comparison of CDKI-83, a potent CDK9/CDK1 inhibitor, with other CDK inhibitors, focusing on cross-resistance patterns. By presenting key experimental data and detailed methodologies, this document aims to inform novel therapeutic strategies to overcome drug resistance.
Unveiling the Kinase Inhibitory Profile of this compound
This compound distinguishes itself by potently targeting CDK9 and CDK1, key regulators of transcription and cell cycle progression, respectively. This dual specificity offers a distinct mechanistic advantage over more selective CDK inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Ki (nM) |
| CDK9/Cyclin T1 | 21 |
| CDK1/Cyclin B | 72 |
| CDK2/Cyclin E | 232 |
| CDK4/Cyclin D1 | 290 |
| CDK7/Cyclin H | 405 |
Data sourced from Liu et al., Invest New Drugs, 2012.
The sub-micromolar inhibitory activity of this compound extends to broad anti-proliferative effects across various human tumor cell lines, with a general 50% growth inhibition (GI50) of less than 1 µM.[1]
Cross-Resistance Landscape: this compound vs. CDK4/6 Inhibitors
A critical question in the development of new CDK inhibitors is their efficacy in the context of resistance to existing therapies. While direct cross-resistance studies involving this compound are not yet available, compelling evidence from studies with other CDK9 inhibitors in CDK4/6 inhibitor-resistant models suggests a lack of cross-resistance. This indicates that this compound may offer a viable therapeutic option for patients who have developed resistance to CDK4/6 inhibitors like palbociclib.
Table 2: Comparative Efficacy of CDK Inhibitors in Palbociclib-Sensitive and -Resistant Breast Cancer Cells
| Cell Line | Compound | IC50 / Proliferation Inhibition |
| MCF7 (Palbociclib-Sensitive) | Palbociclib | IC50: 116.5 nM |
| CDK9i-1 | Effective proliferation inhibition | |
| MCF7 (Palbociclib-Resistant) | Palbociclib | IC50: >10,000 nM |
| CDK9i-1 | Effective proliferation inhibition, independent of palbociclib resistance[2] | |
| T-47D (Palbociclib-Sensitive) | Palbociclib | IC50: 116.5 nM |
| T-47D (Palbociclib-Resistant) | Palbociclib | IC50: 3630 nM |
| Patient-Derived Organoids (Palbociclib-Resistant) | AZD4573 (CDK9 inhibitor) | IC50 values in the nanomolar range[3][4] |
Data for Palbociclib IC50 in T-47D and T-47D/Palbociclib R cells from ICE Bioscience technical document. Data for CDK9i-1 from G1 Therapeutics poster. Data for AZD4573 from Soosainathan et al., Cancer Res, 2024.
These findings strongly suggest that the mechanism of resistance to CDK4/6 inhibitors, which often involves alterations in the CDK4/6-Rb pathway, does not confer resistance to CDK9 inhibitors. By targeting a distinct and essential cellular process—transcriptional regulation—CDK9 inhibitors like this compound can circumvent the resistance mechanisms that render CDK4/6 inhibitors ineffective.
Signaling Pathways and Mechanisms of Action
The differential targeting of CDKs by this compound and CDK4/6 inhibitors results in distinct downstream effects and provides a rationale for the lack of cross-resistance.
Caption: Signaling pathways targeted by CDK4/6 inhibitors and this compound.
Resistance to CDK4/6 inhibitors often arises from bypass mechanisms that reactivate the G1/S transition, such as loss of Rb or upregulation of Cyclin E. This compound's inhibition of CDK9-mediated transcription and CDK1-driven mitosis targets fundamental cellular processes that are less susceptible to these specific resistance pathways.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against a panel of purified CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/T1, CDK1/B, etc.)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration close to the Km for each kinase)
-
Substrate peptide (e.g., a generic kinase substrate or a specific peptide for each CDK)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the Ki values by fitting the data to the appropriate enzyme inhibition model.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, T-47D)
-
Complete cell culture medium
-
96-well plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add solubilization buffer to dissolve the crystals.
-
For the CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the GI50 or IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Generation of Palbociclib-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to palbociclib.
Materials:
-
Parental cancer cell line (e.g., MCF7)
-
Complete cell culture medium
-
Palbociclib
Procedure:
-
Culture the parental cell line in the continuous presence of palbociclib, starting at a low concentration (e.g., the IC50 value).
-
Gradually increase the concentration of palbociclib in the culture medium as the cells adapt and resume proliferation.
-
Continue this dose-escalation process over several months until the cells can proliferate in a high concentration of palbociclib (e.g., 1-4 µM).[5]
-
Characterize the resistant cell line by confirming its reduced sensitivity to palbociclib using a cell viability assay compared to the parental cell line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of palbociclib to ensure the stability of the resistant phenotype.
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Conclusion
The available preclinical data strongly support the hypothesis that this compound, a potent dual CDK9/CDK1 inhibitor, will not exhibit cross-resistance with CDK4/6 inhibitors. Its distinct mechanism of action, targeting transcriptional and mitotic machinery, provides a compelling rationale for its development as a therapeutic strategy for patients with CDK4/6 inhibitor-resistant cancers. Further direct experimental validation of this compound in CDK4/6 inhibitor-resistant models is warranted to translate these promising findings into clinical applications. This guide provides the foundational data and methodologies to facilitate such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to palbociclib [ijbs.com]
Synergistic Effects of CDKI-83 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive literature searches for preclinical and clinical data on the cyclin-dependent kinase inhibitor CDKI-83 have revealed a significant gap in the current scientific landscape. As of the latest available information, there are no published studies detailing the synergistic effects of this compound in combination with other anticancer agents. The primary research on this compound, conducted by Liu et al. in 2011, focuses on its mechanism of action as a potent inhibitor of CDK9 and CDK1 and its efficacy as a single agent in inducing apoptosis in human ovarian cancer cell lines.[1]
This guide, therefore, cannot provide a direct comparison of this compound's performance in combination therapies. However, to provide valuable context for researchers interested in this molecule, this document will summarize the known mechanisms of this compound and then explore the established synergistic interactions of other inhibitors targeting CDK9 and CDK1. This information may offer a rationale for designing future studies to investigate potential combination strategies for this compound.
This compound: A Profile of a Dual CDK9/CDK1 Inhibitor
This compound is a potent, nanomolar inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and also targets CDK1.[1] Its mechanism of action involves:
-
Inhibition of CDK9: By inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb), this compound reduces the phosphorylation of RNA polymerase II. This leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2, thereby promoting apoptosis in cancer cells.[1]
-
Inhibition of CDK1: Targeting CDK1, a crucial regulator of the G2/M cell cycle checkpoint, leads to cell cycle arrest in the G2/M phase.[1]
This dual mechanism of inducing both transcriptional stress and cell cycle arrest makes this compound a compelling candidate for combination therapies.
Potential Synergistic Strategies Based on Other CDK9 and CDK1 Inhibitors
While data on this compound is absent, research on other inhibitors of its targets provides a roadmap for potential synergistic combinations.
Synergies with Other CDK9 Inhibitors
The primary rationale for combining CDK9 inhibitors with other agents is to enhance the induction of apoptosis. Preclinical studies have shown that CDK9 inhibitors can act synergistically with a variety of other anticancer drugs.[2]
Table 1: Experimentally Observed Synergies with Other CDK9 Inhibitors
| CDK9 Inhibitor | Combination Agent | Cancer Type | Observed Effect |
| CDKI-73 | Fludarabine | Chronic Lymphocytic Leukemia (CLL) | Enhanced cytotoxicity and apoptosis.[3] |
| Atuveciclib | Venetoclax (BCL-2 inhibitor) | T-cell prolymphocytic leukemia | Greater antileukemic effect than monotherapy. |
| Atuveciclib | TRAIL | Pancreatic ductal adenocarcinoma | Synergistic inhibition of cell viability. |
| LZT-106 | ABT-199 (Venetoclax) | Colorectal Cancer | Enhanced apoptosis. |
| Flavopiridol | Various chemotherapies (taxanes, gemcitabine, etc.) | Various carcinomas | Enhanced radiosensitivity and synergistic cytotoxicity.[4] |
Synergies with Other CDK1 Inhibitors
Combination strategies involving CDK1 inhibitors often aim to exploit the G2/M cell cycle arrest they induce, making cancer cells more susceptible to DNA-damaging agents.
Table 2: Experimentally Observed Synergies with Other CDK1 Inhibitors
| CDK1 Inhibitor | Combination Agent | Cancer Type | Observed Effect |
| Wee1 Inhibitors (indirectly activate CDK1) | CHK1 Inhibitors | Various cancers | Synergistic DNA damage in S-phase.[5] |
| Dinaciclib (CDK1/2/5/9 inhibitor) | Anti-PD1 antibody | Solid tumors | Enhanced anti-tumor activity and T-cell infiltration. |
Experimental Protocols
As no synergistic studies with this compound have been published, this section provides a generalized protocol for assessing synergy, which could be adapted for future investigations of this compound.
Combination Index (CI) Assay for Synergy Determination
The most common method to quantify drug interaction is the Combination Index (CI) method developed by Chou and Talalay.
1. Cell Culture and Drug Preparation:
-
Culture the cancer cell line of interest (e.g., A2780 human ovarian cancer cells) in appropriate media.
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
2. Drug Treatment:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at a constant molar ratio. Include a vehicle control.
3. Cell Viability Assay:
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
4. Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the known signaling pathway of this compound and a general workflow for evaluating synergistic drug combinations.
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing drug synergy.
Conclusion and Future Directions
While there is currently no direct experimental evidence to guide the use of this compound in combination therapies, its dual inhibitory action on CDK9 and CDK1 presents a strong theoretical basis for synergistic interactions with various classes of anticancer agents. The observed synergies of other CDK9 and CDK1 inhibitors with DNA damaging agents, BCL-2 family inhibitors, and immunotherapy provide promising avenues for future research into this compound. Rigorous preclinical evaluation using standardized methodologies, such as the combination index assay, is essential to identify and validate effective combination strategies for this promising anticancer compound. Such studies will be crucial to unlock the full therapeutic potential of this compound.
References
- 1. In vitro antitumor mechanism of a novel cyclin-dependent kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of CDKI-83
This document provides crucial safety and logistical information for the proper disposal of CDKI-83, a potent cyclin-dependent kinase 9 (CDK9) inhibitor used in research.[1][2][3] Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: This guide is based on available chemical properties and general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' hazardous waste disposal regulations.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in determining the appropriate disposal method.
| Property | Value |
| CAS Number | 1189558-88-0[1] |
| Chemical Formula | C21H23N7O3S2[1] |
| Molecular Weight | 485.58 g/mol [1] |
| Appearance | Solid (assumed) |
| Solubility | Insoluble in water[4] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1] |
| Stability | Stable for several weeks during ordinary shipping and customs handling.[1] |
Hazard Assessment and Personal Protective Equipment (PPE)
Required PPE when handling this compound waste:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: A dust mask or respirator should be used when handling the solid compound to avoid inhalation.
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the general steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, masks), and labware (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the container as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its CAS number.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., from cell culture media or dissolved in solvents) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Indicate the solvent and the estimated concentration of this compound on the label.
-
2. Decontamination of Work Surfaces:
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol) to wipe down the surfaces, followed by a standard laboratory disinfectant if working in a biological safety cabinet.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Ensure all required paperwork is completed for the waste manifest.
Experimental Protocols
Currently, there are no established experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Therefore, the primary method of disposal is through collection and incineration by a licensed hazardous waste management company.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling CDKI-83
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of CDKI-83, a potent cyclin-dependent kinase 9 (CDK9) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document adopts a precautionary approach, treating the compound as potentially hazardous based on the toxicological profiles of similar CDK inhibitors. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a laboratory setting, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact. The minimum required PPE includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required at all times. When there is a risk of splashing, chemical splash goggles must be worn. For procedures with a higher splash potential, a full-face shield should be used in conjunction with safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are the minimum requirement. Given the potent nature of this compound, double-gloving is strongly recommended to provide an additional layer of protection. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Body Protection: A buttoned, knee-length laboratory coat must be worn to protect against spills and splashes. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: Work with solid (powder) this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.
-
Foot Protection: Closed-toe shoes are mandatory in all laboratory areas where this compound is handled.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe research environment. The following operational workflow must be followed:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and dark place, away from incompatible materials. Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[1] The storage location should be clearly labeled with the compound's identity and associated hazards.
-
Preparation of Solutions: All weighing and preparation of solutions must be performed in a chemical fume hood to minimize the risk of inhalation. Use disposable equipment whenever possible to avoid cross-contamination.
-
Experimental Use: When using this compound, ensure that all required PPE is worn correctly. Work in a well-ventilated area, preferably within a chemical fume hood. Avoid eating, drinking, or applying cosmetics in the laboratory.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office. Small spills of solutions can be absorbed with an inert material (e.g., vermiculite, sand), which should then be collected in a sealed container for hazardous waste disposal. For larger spills or spills of powdered compound, follow your institution's specific emergency procedures.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution, such as 70% ethanol, should be used.
Disposal Plan: Responsible Waste Management
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.
-
Chemical Waste: All unused this compound, contaminated disposable labware (e.g., pipette tips, gloves, gowns), and spill cleanup materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not dispose of any this compound solutions down the drain.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
As no specific quantitative exposure limits for this compound are available, a conservative approach is warranted. The following table provides general guidance based on the properties of similar potent research compounds.
| Parameter | Value | Source/Justification |
| Occupational Exposure Limit (OEL) | Not Established | Assume a low OEL and handle with high containment. |
| LD50 (Oral) | Unknown | Based on SDS for similar compounds, assume harmful if swallowed.[2] |
| Aquatic Toxicity | Unknown | Based on SDS for a similar compound, assume very toxic to aquatic life.[2] |
| Storage Temperature (Short-term) | 0 - 4 °C | MedKoo Biosciences[1] |
| Storage Temperature (Long-term) | -20 °C | MedKoo Biosciences[1] |
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
